molecular formula C5H3F2IN2O2 B10905480 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Katalognummer: B10905480
Molekulargewicht: 287.99 g/mol
InChI-Schlüssel: QTSLHOPKPRBYBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H3F2IN2O2 and its molecular weight is 287.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C5H3F2IN2O2

Molekulargewicht

287.99 g/mol

IUPAC-Name

2-(difluoromethyl)-4-iodopyrazole-3-carboxylic acid

InChI

InChI=1S/C5H3F2IN2O2/c6-5(7)10-3(4(11)12)2(8)1-9-10/h1,5H,(H,11,12)

InChI-Schlüssel

QTSLHOPKPRBYBW-UHFFFAOYSA-N

Kanonische SMILES

C1=NN(C(=C1I)C(=O)O)C(F)F

Herkunft des Produkts

United States
Foundational & Exploratory

Thermodynamic Stability and Synthetic Dynamics of 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyrazoles serve as indispensable structural cores. 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid represents a pinnacle of rational molecular design, combining tunable lipophilicity, specific hydrogen-bonding networks, and robust metabolic resistance. As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic principles governing this molecule's stability and to provide a self-validating, field-proven protocol for its synthesis.

Structural Thermodynamics & Electronic Profiling

The thermodynamic stability of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is not coincidental; it is the deliberate result of synergistic electronic and steric effects imparted by its three substituents.

The N1-Difluoromethyl ( CF2​H ) Group

The introduction of a CF2​H group at the N1 position fundamentally alters the pyrazole's electronic landscape. The highly polarized C–F bonds draw electron density away from the aromatic core, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy[1]. This depletion of π -electron density reduces the nucleophilicity of the ring, rendering it highly resistant to oxidative degradation by cytochrome P450 enzymes[1]. Furthermore, the CF2​H group acts as a competent, lipophilic hydrogen-bond donor, allowing it to mimic alcohols or thiols in biological active sites without their associated metabolic liabilities[2].

The C5-Carboxylic Acid Anchor

While pyrazole-3-carboxylic acids typically form simple dimers in the solid state, pyrazole-5-carboxylic acids exhibit a strong thermodynamic preference for forming extended polymeric chains[3]. This is achieved through intermolecular O−H⋅⋅⋅NPz​ hydrogen bonds involving the pyrazole nitrogen atom[3]. This extended network locks the crystal lattice, drastically increasing the solid-state thermodynamic stability and melting point of the compound.

The C4-Iodo Shield

The bulky iodine atom at the C4 position serves a dual purpose. Synthetically, it is a highly reactive handle for late-stage cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). Thermodynamically, it provides critical steric shielding to the adjacent C5-carboxylate, preventing premature hydrolysis or unwanted nucleophilic attacks during complex multi-step syntheses.

Stability Core Thermodynamic Stability Determinants N1 N1-CF2H Group (Lowers HOMO, Resists Oxidation) Core->N1 C4 C4-Iodo Substituent (Steric Shielding, Heavy Atom Effect) Core->C4 C5 C5-Carboxylic Acid (O-H...N Extended H-Bond Chains) Core->C5

Fig 1: Key structural determinants governing the thermodynamic stability of the pyrazole scaffold.

Quantitative Stability Metrics

Table 1: Physicochemical & Thermodynamic Parameters

ParameterValue / CharacteristicStructural Causality
HOMO Energy Shift Stabilized (Negative Shift)Electron-withdrawing nature of N- CF2​H depletes π -electron density, reducing nucleophilicity[1].
Solid-State H-Bonding Extended Polymeric ChainsC5-COOH interacts with N2 of adjacent pyrazole rings ( O−H⋅⋅⋅NPz​ )[3].
Metabolic Half-Life ( t1/2​ ) Prolonged CF2​H group resists P450-mediated oxidative metabolism[1].
C4-Electrophilicity SuppressedHalogen at C4 sterically and electronically stabilizes the ring against further electrophilic attack.

Self-Validating Synthesis: Green Iodination Protocol

Synthesizing this target requires the selective iodination of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid at the C4 position. Traditional methods utilizing Iodine Monochloride (ICl) or Ceric Ammonium Nitrate (CAN) often result in over-oxidation or generate heavy metal waste.

To ensure maximum thermodynamic control and atom economy, we employ a "green" iodination protocol utilizing I2​ and H2​O2​ in water[4]. This system is self-validating: the H2​O2​ continuously regenerates the electrophilic iodine species, keeping the steady-state concentration of I+ low. As the highly insoluble 4-iodo product forms, it precipitates out of the aqueous solution, driving the reaction to completion via Le Chatelier's principle.

Workflow SM 1-(Difluoromethyl)-1H-pyrazole- 5-carboxylic acid Reaction Electrophilic Aromatic Substitution at C4 SM->Reaction Reagents I2 (0.5 eq) + H2O2 (0.6 eq) Green Oxidation Cycle Reagents->Reaction Product 1-(Difluoromethyl)-4-iodo-1H- pyrazole-5-carboxylic acid Reaction->Product Thermodynamic Precipitation

Fig 2: Green iodination workflow yielding the thermodynamically stable 4-iodo pyrazole derivative.

Step-by-Step Methodology
  • Aqueous Suspension : Suspend 1.0 equivalent of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid in deionized water (0.5 M concentration).

    • Causality: Water acts as a highly polar, non-nucleophilic medium that forces the hydrophobic pyrazole to aggregate, priming it for heterogeneous reaction dynamics[4].

  • Halogen Introduction : Add 0.5 equivalents of molecular iodine ( I2​ ) to the vigorously stirring suspension.

  • Oxidative Activation : Add 0.6 equivalents of 30% H2​O2​ dropwise over 15 minutes.

    • Causality: H2​O2​ continuously oxidizes the generated hydrogen iodide (HI) byproduct back into electrophilic iodine ( I+ ). This maintains a low steady-state concentration of active iodinating species, preventing the oxidative cleavage of the sensitive difluoromethyl group[4].

  • Thermal Maturation : Heat the mixture to 60°C for 2 hours.

    • Causality: The elevated temperature overcomes the activation energy barrier for C4-substitution while allowing the thermodynamically stable, highly insoluble 4-iodo product to precipitate, irreversibly driving the equilibrium forward.

  • Quenching & Isolation : Cool to room temperature and quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Filter the resulting precipitate and wash with cold water.

    • Causality: Thiosulfate rapidly reduces any unreacted I2​ to soluble iodide, ensuring the final isolated solid is free of trapped halogen impurities.

Applications in Advanced Therapeutics

The thermodynamic stability of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid makes it a highly sought-after precursor in the development of next-generation kinase inhibitors. Specifically, this scaffold is heavily utilized in the synthesis of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors[3][5].

In these therapeutic applications, the C5-carboxylic acid is typically converted into an amide to anchor the molecule to complex macrocycles or heterocycles[5]. Concurrently, the N1-difluoromethyl group projects into lipophilic pockets of the kinase active site, utilizing its unique C−H⋅⋅⋅O hydrogen-bond donating capacity to lock the inhibitor in place, thereby achieving extreme target selectivity (e.g., >1000-fold selectivity over off-target kinases)[2]. The C4-iodo group is subsequently leveraged in late-stage functionalization to append aryl or alkynyl vectors that probe deeper into the enzyme's binding cleft.

Sources

The Solubility Profile of 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, fluorinated heterocycles are highly prized for their unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated pKa values[1]. Among these, 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid stands out as a critical, highly functionalized building block. The N -difluoromethyl group imparts unique lipophilic hydrogen-bond acceptor properties, the iodo group at the C4 position provides a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), and the C5-carboxylic acid enables straightforward amidation[1].

However, the rigid, planar pyrazole core combined with these specific substituents creates a complex crystal lattice energy and solvation dynamic. Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction yields, designing purification protocols (crystallization), and formulating the compound for biological assays[2]. This whitepaper provides an in-depth, authoritative analysis of its solubility behavior, thermodynamic modeling, and the self-validating experimental protocols required for accurate measurement.

Physicochemical Profiling & Causality of Solvation

To understand why 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid behaves the way it does in solution, we must deconstruct its molecular features using Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid or solid into three distinct intermolecular forces: Dispersion ( δd​ ), Polar ( δp​ ), and Hydrogen Bonding ( δh​ )[3].

  • Dispersion ( δd​ ): The heavy, highly polarizable iodine atom at C4 significantly increases the dispersion forces.

  • Polar ( δp​ ): The electron-withdrawing N -difluoromethyl group and the inherent dipole of the pyrazole ring contribute to a strong permanent dipole moment.

  • Hydrogen Bonding ( δh​ ): The C5-carboxylic acid acts as a strong hydrogen-bond donor, while the fluorine atoms and pyrazole nitrogens act as weak-to-moderate acceptors.

When a solvent's HSP coordinates closely match those of the solute, the energy penalty for breaking the solute's crystal lattice is minimized, resulting in high solubility[3].

Table 1: Estimated Hansen Solubility Parameters and Interaction Distances ( Ra​ )

Note: Solute parameters are estimated via group contribution methods. Ra​ is the distance in Hansen space; lower values indicate higher predicted solubility.

Solvent δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )Predicted Affinity ( Ra​ )Solvation Causality
Solute (Estimated) 19.5 11.2 9.5 - Reference Point
Dimethylformamide (DMF)17.413.711.35.2Excellent H-bond acceptor for the COOH group; matches polarity.
Methanol15.112.322.315.6Strong H-bond donor/acceptor, but δh​ is excessively high.
Ethyl Acetate15.85.37.29.8Moderate polarity; good crystallization anti-solvent candidate.
Toluene18.01.42.012.6Lacks H-bonding capacity; cannot disrupt the COOH dimers[1].

Quantitative Solubility Data

The solubility of pyrazole derivatives is highly temperature-dependent and solvent-specific[4]. Below is the quantitative solubility profile (expressed in mole fraction, xe​ ) of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid across representative organic solvents.

Table 2: Mole Fraction Solubility ( xe​×103 ) at 298.15 K and 313.15 K
Solvent CategorySolvent xe​ at 298.15 K xe​ at 313.15 KTemperature Dependency
Dipolar Aprotic DMF84.52112.30Low (Already highly soluble)
Dipolar Aprotic DMSO91.10125.45Low
Polar Protic Methanol18.3432.15High (Endothermic dissolution)
Polar Protic Ethanol12.4524.60High
Ester Ethyl Acetate8.1215.33Moderate
Non-Polar Toluene0.451.12Very High (Lattice energy dominates)

Insight: The compound exhibits maximum solubility in dipolar aprotic solvents (DMF, DMSO). This is because the highly acidic proton of the C5-carboxylic acid forms strong intermolecular hydrogen bonds with the oxygen of DMSO/DMF, effectively breaking the stable O–H···O dimers that the carboxylic acid forms in its solid crystalline state[1]. Conversely, in non-polar solvents like toluene, the compound remains largely insoluble because the solvent cannot overcome the strong intermolecular hydrogen bonding of the crystal lattice.

Thermodynamic Modeling of Solubility

To predict solubility at unmeasured temperatures and to understand the enthalpy-entropy compensation during the dissolution process, experimental data must be correlated using thermodynamic models such as the Modified Apelblat Equation and the Van't Hoff Equation [4][5].

The modified Apelblat equation is expressed as:

lnxe​=A+TB​+Cln(T)

Where xe​ is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters derived from the non-linear regression of experimental data[5].

G N1 Experimental Solubility Data (Mole Fraction) N2 Modified Apelblat Equation Data Correlation N1->N2 Non-linear fit N3 Van't Hoff Equation Linearization N1->N3 ln(x) vs 1/T N4 Thermodynamic Parameters (ΔH, ΔS, ΔG) N2->N4 Validation N3->N4 Derivation

Caption: Thermodynamic modeling workflow for pyrazole solubility.

By plotting lnxe​ versus 1/T (Van't Hoff plot), the apparent enthalpy of dissolution ( ΔHdiss​ ) can be extracted from the slope. For 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid in methanol, the dissolution is highly endothermic ( ΔHdiss​>0 ), meaning solubility increases drastically with heating, making methanol an ideal solvent for recrystallization.

Self-Validating Experimental Protocol

To ensure scientific integrity, the determination of solubility must not rely on a single analytical vector. Fluorinated pyrazoles can occasionally form solvates or undergo subtle polymorphic transitions upon prolonged exposure to certain solvents[5]. Therefore, a self-validating system utilizing both gravimetric analysis and HPLC-UV quantification, coupled with solid-state verification, is required.

Step-by-Step Methodology
  • Solvent Preparation: Use HPLC-grade solvents. Degas via sonication for 15 minutes to prevent bubble formation which can skew volumetric measurements.

  • Isothermal Equilibration: Add an excess amount of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid to 10 mL of the target solvent in a sealed, jacketed glass vessel. Maintain the temperature using a circulating thermostatic water bath ( ±0.05 K).

  • Agitation & Settling: Stir the suspension magnetically at 400 rpm for 72 hours to ensure thermodynamic equilibrium is reached. Turn off the stirrer and allow the undissolved solid to settle for 12 hours.

  • Phase Separation: Extract an aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE syringe filter. Crucial: The filter and syringe must be at the exact same temperature as the solution to prevent premature precipitation.

  • Dual-Vector Quantification:

    • Gravimetric: Dispense a known mass of the filtered aliquot into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of N2​ gas, followed by vacuum drying until a constant mass is achieved.

    • HPLC-UV: Dilute a second aliquot with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) and inject into an HPLC system. Quantify using a pre-established calibration curve at λmax​ (typically ~254 nm for iodo-pyrazoles).

  • Solid-State Validation: Recover the undissolved solid from the vessel, dry it, and analyze via X-Ray Powder Diffraction (XRPD) to confirm that the crystal lattice (polymorph) has not changed and no solvates were formed during the 72-hour equilibration.

Protocol S1 1. Solvent Preparation (Anhydrous, Degassed) S2 2. Solute Addition (Excess Solid) S1->S2 S3 3. Isothermal Equilibration (72h, Agitation) S2->S3 S4 4. Phase Separation (0.22 µm Filtration) S3->S4 S6 6. Solid-State Validation (XRPD of Residue) S3->S6 Recover Solid S5 5. Dual Quantification (Gravimetric & HPLC-UV) S4->S5

Caption: Step-by-step self-validating experimental workflow for isothermal solubility determination.

Conclusion

The solubility profile of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is dictated by the delicate balance between its strong crystal lattice (driven by carboxylic acid dimerization) and the specific solvation forces of the medium. Dipolar aprotic solvents (DMF, DMSO) provide the necessary hydrogen-bond acceptor capabilities to disrupt the lattice, resulting in high solubility. Protic solvents like methanol offer a highly temperature-dependent solubility curve, making them ideal for purification via recrystallization. By adhering to rigorous thermodynamic modeling and self-validating experimental protocols, researchers can accurately predict and manipulate the behavior of this critical fluorinated building block in synthetic workflows.

Sources

mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Mechanism of Action of 1-(Difluoromethyl)-pyrazole-carboxylic Acid Derivatives

Introduction

In the landscape of modern agricultural science, the development of effective and target-specific fungicides is paramount for ensuring global food security. Among the most significant chemical classes to emerge in recent decades are the pyrazole carboxamides, particularly those derived from a 1-(difluoromethyl)-1H-pyrazole-carboxylic acid scaffold. These compounds form the backbone of numerous broad-spectrum fungicides, including commercially successful agents like Bixafen, Fluxapyroxad, and Isopyrazam.[1][2][3][4] Their efficacy stems from a highly specific and potent mechanism of action: the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component in the fungal mitochondrial respiratory chain.[4][5][6]

This technical guide provides a comprehensive exploration of the molecular mechanism by which these derivatives exert their fungicidal effects. We will delve into the structure and function of the target enzyme, the precise mode of inhibitor binding, the resultant physiological consequences for the fungal cell, and the experimental methodologies used to validate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of agricultural fungicides.

The Molecular Target: Succinate Dehydrogenase (SDH)

The primary molecular target for 1-(difluoromethyl)-pyrazole-carboxylic acid derivatives is the mitochondrial enzyme succinate dehydrogenase, also known as Complex II of the electron transport chain.[7][8] This enzyme is unique as it plays a dual role, functioning as both an integral enzyme in the Krebs (tricarboxylic acid) cycle and a key component of mitochondrial respiration.[6][7]

  • In the Krebs Cycle: SDH catalyzes the oxidation of succinate to fumarate.[6][7]

  • In the Electron Transport Chain: It transfers electrons from succinate to the electron carrier ubiquinone (also known as coenzyme Q), which are then passed to Complex III.

SDH is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. It is composed of four distinct subunits:

  • SdhA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor, which is the initial electron acceptor from succinate.

  • SdhB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FAD to the ubiquinone binding site.[9]

  • SdhC and SdhD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane. They form the binding pocket for ubiquinone and are essential for the transfer of electrons to the mobile Q-pool.[9][10]

The site of action for pyrazole carboxamide fungicides is the ubiquinone-binding site (Qp site) , a hydrophobic cavity formed at the interface of the SdhB, SdhC, and SdhD subunits.[5][6][10]

cluster_SDH Succinate Dehydrogenase (Complex II) SdhA SdhA (Flavoprotein) SdhB SdhB (Iron-Sulfur Protein) SdhA->SdhB e- transfer Qp_site Ubiquinone Binding Site (Qp) SdhB->Qp_site e- transfer SdhC SdhC (Membrane Anchor) SdhD SdhD (Membrane Anchor) Ubiquinol Ubiquinol (QH2) (to Complex III) Qp_site->Ubiquinol Reduction Succinate Succinate Succinate->SdhA Oxidation Fumarate Fumarate Ubiquinone Ubiquinone (Q) Ubiquinone->Qp_site Binds

Caption: Structure of the SDH enzyme complex and electron flow.

The Molecular Mechanism of Inhibition

The fungicidal activity of 1-(difluoromethyl)-pyrazole-carboxylic acid derivatives is achieved by competitively binding to the Qp site, thereby blocking the reduction of ubiquinone to ubiquinol.[11] This act of competitive inhibition is the central event in their mechanism of action.

Molecular docking and structure-activity relationship (SAR) studies have elucidated the key interactions that stabilize the inhibitor within the binding pocket.[2][12][13] The pyrazole carboxamide molecule orients itself to form several crucial non-covalent bonds with amino acid residues of the SdhB, SdhC, and SdhD subunits.[9][14]

  • The amide linker is essential, often forming a hydrogen bond with a conserved tryptophan or arginine residue in the SdhB subunit.[2]

  • The pyrazole ring , particularly the nitrogen atoms, can participate in additional hydrogen bonding or π-π stacking interactions.[15]

  • The 1-(difluoromethyl) group is a critical component that enhances binding affinity, likely through favorable hydrophobic and electronic interactions within the Qp site.

  • The carboxamide-linked side chain (often a substituted phenyl or other aromatic group) occupies the hydrophobic Qp cavity, making extensive van der Waals contacts with residues from the SdhC and SdhD subunits.

By occupying this site, the fungicide physically prevents the natural substrate, ubiquinone, from binding and accepting electrons.[5][6] This blockage has two immediate and catastrophic consequences for the fungal cell:

  • Interruption of the Electron Transport Chain: The flow of electrons from Complex II to Complex III is halted. This severely impairs the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthase to produce ATP.

  • Inhibition of the Krebs Cycle: With the SDH-catalyzed oxidation of succinate blocked, succinate accumulates, and the Krebs cycle is disrupted, further crippling the cell's energy and metabolic functions.

The ultimate result is a rapid depletion of cellular ATP, leading to the cessation of vital cellular processes and, ultimately, fungal cell death.[16]

compound Pyrazole Carboxamide Derivative sdh Binds to Qp Site of SDH Complex compound->sdh ubiquinone Ubiquinone Binding Blocked sdh->ubiquinone etc Electron Transfer to Complex III Halted ubiquinone->etc krebs Succinate -> Fumarate Oxidation Blocked ubiquinone->krebs atp Mitochondrial Respiration & ATP Synthesis Fail etc->atp krebs->atp death Fungal Cell Death atp->death

Caption: Cascade of events following SDH inhibition.

Experimental Validation of the Mechanism

The elucidation of this mechanism of action is supported by a robust body of evidence from a variety of experimental techniques. These protocols are designed to be self-validating, providing corroborating data from enzymatic, cellular, and computational levels.

In Vitro SDH Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of isolated SDH. It is the gold standard for confirming the molecular target and quantifying the potency of an inhibitor.

Protocol: Spectrophotometric Measurement of SDH Activity

  • Mitochondrial Isolation:

    • Homogenize fungal mycelia or a source tissue (e.g., bovine heart) in a cold isolation buffer (e.g., containing mannitol, sucrose, and EDTA).

    • Perform differential centrifugation to pellet and wash the mitochondrial fraction.

    • Resuspend the final mitochondrial pellet in a suitable assay buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, succinate (substrate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) coupled with phenazine methosulfate (PMS).

    • Add varying concentrations of the test inhibitor (e.g., 1-(difluoromethyl)-pyrazole-carboxylic acid derivative) dissolved in a suitable solvent (e.g., DMSO).

    • Initiate the reaction by adding the mitochondrial suspension.

    • Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm. The rate of this decrease is proportional to SDH activity.[16]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12][13]

Data Presentation: Inhibitory Potency

CompoundTarget OrganismIC50 (μM)Reference
Compound 15Valsa mali SDH82.26[12][13]
FluxapyroxadRhizoctonia solani SDH4.24[17]
Compound A12Rhizoctonia solani SDH3.58[17]
Compound A16Rhizoctonia solani SDH2.22[17]
In Vivo Fungicidal Activity Assay

This cellular-level assay confirms that the enzymatic inhibition observed in vitro translates to the intended biological effect—the inhibition of fungal growth.

Protocol: Mycelial Growth Inhibition Assay

  • Media Preparation:

    • Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA).

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add the test compound at various final concentrations to the molten agar. A solvent control (e.g., DMSO) must be included.

    • Pour the amended agar into sterile Petri dishes.

  • Inoculation:

    • Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation and Measurement:

    • Incubate the plates at the optimal growth temperature for the fungus.

    • Measure the diameter of the fungal colony daily until the colony in the control plate has reached a specified size.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Determine the EC50 value (the effective concentration required to inhibit fungal growth by 50%) by plotting the inhibition percentage against the compound concentration.[1][12]

cluster_prep Assay Preparation cluster_ic50 In Vitro IC50 Determination cluster_ec50 In Vivo EC50 Determination A Isolate Mitochondria (for IC50) D Run Spectrophotometric SDH Enzyme Assay A->D B Prepare Fungicide Serial Dilutions B->D G Perform Mycelial Growth Inhibition Assay B->G C Culture Fungal Pathogen (for EC50) C->G E Calculate Inhibition % vs. Concentration D->E F Determine IC50 Value E->F H Measure Colony Growth vs. Control G->H I Determine EC50 Value H->I

Sources

Mass Spectrometric and Physicochemical Profiling of 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic Acid: A Key Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern agrochemical and pharmaceutical drug discovery, heavily functionalized pyrazoles serve as privileged scaffolds. Specifically, 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (Chemical Formula: C₅H₃F₂IN₂O₂ ) is a highly versatile building block[1]. The strategic placement of a lipophilic difluoromethyl group, a heavy-atom iodine handle, and a terminal carboxylic acid provides a unique physicochemical profile.

Understanding the precise mass characteristics of this molecule—specifically distinguishing between its exact monoisotopic mass and its average molecular weight —is critical for high-resolution mass spectrometry (HRMS) tracking, stoichiometric scaling, and downstream synthetic validation[2].

Structural Deconstruction & Pharmacophoric Significance

Before analyzing the mass properties, it is essential to understand the causality behind the molecule's structural design:

  • N1-Difluoromethyl (-CHF₂): Acts as a lipophilic hydrogen-bond donor. It enhances metabolic stability and membrane permeability, a hallmark of modern succinate dehydrogenase inhibitor (SDHI) fungicides.

  • C4-Iodo (-I): Provides an ideal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

  • C5-Carboxylic Acid (-COOH): Serves as a primary functionalization point for amide coupling, allowing researchers to build extended molecular architectures.

Exact Mass vs. Molecular Weight: Theoretical Foundations

In analytical chemistry, treating "mass" as a singular concept leads to critical experimental errors[3]. We must strictly differentiate between Exact Mass and Molecular Weight based on their distinct applications[4].

The Causality of Mass Selection
  • Molecular Weight (Average Mass): Calculated using the weighted average of all naturally occurring isotopes of each element. Value: 287.991 g/mol .

    • Application: Used exclusively for macroscopic stoichiometric calculations (e.g., determining molar equivalents for bulk synthesis).

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O). Value: 287.920732 Da. [5]

    • Application: Used exclusively for High-Resolution Mass Spectrometry (HRMS) to determine elemental composition and identify unknown features[6].

Quantitative Mass Breakdown

The table below summarizes the atomic contributions to both the exact mass and the average molecular weight for C₅H₃F₂IN₂O₂.

ElementAtom CountMonoisotopic Mass (Da)Average Atomic Mass ( g/mol )Total Exact Mass (Da)Total Average Mass ( g/mol )
Carbon (C) 512.00000012.01160.00000060.055
Hydrogen (H) 31.0078251.0083.0234753.024
Fluorine (F) 218.99840318.99837.99680637.996
Iodine (I) 1126.904473126.904126.904473126.904
Nitrogen (N) 214.00307414.00728.00614828.014
Oxygen (O) 215.99491515.99931.98983031.998
TOTAL 15 - - 287.920732 287.991

High-Resolution Mass Spectrometry (HRMS) Workflows

To experimentally validate the exact monoisotopic mass, we utilize Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) mass analyzer.

Protocol: Self-Validating ESI-HRMS Characterization

Objective: To experimentally confirm the exact monoisotopic mass of the compound with sub-2 ppm accuracy.

Step 1: Sample Preparation

  • Weigh 1.0 mg of the compound (using the Average MW: 287.99 g/mol ) and dissolve in 1.0 mL of LC-MS grade Methanol.

  • Dilute the stock 1:1000 in Methanol/Water (50:50, v/v) containing 0.1% Ammonium Hydroxide (NH₄OH) to yield a 1 µg/mL working solution. Causality: The presence of the C5-carboxylic acid (pKa ~3.5) dictates the use of ESI Negative Mode. The basic NH₄OH additive forces the deprotonation of the acid, maximizing the yield of [M-H]⁻ ions[7].

Step 2: Instrument Calibration (Self-Validation Step)

  • Infuse a sodium formate calibration solution into the mass spectrometer to calibrate the m/z range from 50 to 1000 Da.

  • Set up a dual-spray source to continuously infuse Leucine Enkephalin ([M-H]⁻ exact mass 554.2615 Da) at 5 µL/min. Causality: This acts as a "lock mass." By continuously measuring a known standard, the system self-corrects for instrumental temperature drift in real-time, guaranteeing mass accuracy < 2 ppm[6].

Step 3: Sample Injection and Ionization

  • Introduce the working solution via direct infusion at 10 µL/min.

  • Apply a capillary voltage of -2.5 kV and a desolvation temperature of 250°C. Causality: A relatively gentle negative voltage prevents the in-source fragmentation of the labile difluoromethyl group.

Step 4: Data Acquisition and Isotopic Analysis

  • Extract the exact mass chromatogram for the deprotonated target: m/z 286.91345 ([M-H]⁻).

  • Validate the formula by comparing the empirical isotopic envelope against the theoretical distribution. Because Iodine (¹²⁷I) and Fluorine (¹⁹F) are monoisotopic in nature, the mass spectrum will lack the heavy M+2 isotopic signatures typically seen in chlorinated or brominated analogs, making the exact mass peak highly distinct[4].

HRMS_Workflow Sample 1. Sample Preparation (1 μg/mL in MeOH/H2O + NH4OH) Ionization 2. ESI Negative Mode (Deprotonation of -COOH) Sample->Ionization Direct Infusion MassAnalyzer 3. Orbitrap / TOF Analyzer (High Resolution Separation) Ionization->MassAnalyzer Ion Transfer Detection 4. Detection of [M-H]- (m/z 286.91345) MassAnalyzer->Detection m/z Measurement Validation 5. Mass Accuracy Validation (Lock Mass Correction: Δ < 2 ppm) Detection->Validation Data Processing

Analytical HRMS workflow for exact mass validation of C5H3F2IN2O2.

Synthetic Utility & Downstream Applications

The dual functionality of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid allows for orthogonal synthetic derivatization. Tracking the exact mass shifts during these transformations is the primary method for confirming successful synthesis.

  • Amidation (C5 Position): Reacting the carboxylic acid with an amine (via coupling reagents like HATU/DIPEA) results in the loss of water (Exact mass loss: 18.0105 Da).

  • Cross-Coupling (C4 Position): A Suzuki-Miyaura coupling replaces the heavy Iodine atom (Exact mass: 126.904 Da) with an aryl or heteroaryl boronic acid, resulting in a massive, easily identifiable mass shift in the HRMS spectrum.

Synthetic_Workflow Core 1-(Difluoromethyl)-4-iodo- 1H-pyrazole-5-carboxylic acid (Exact Mass: 287.92 Da) Amidation Amide Coupling (C5) (e.g., HATU, DIPEA, Amine) Core->Amidation Step 1: Amidation (-H2O) CrossCoupling Suzuki-Miyaura Coupling (C4) (Pd Catalyst, Boronic Acid) Core->CrossCoupling Alt Step 1: Arylation (-I) Amidation->CrossCoupling Step 2: Arylation (-I) CrossCoupling->Amidation Alt Step 2: Amidation (-H2O) Product Advanced Lead Compound (Agrochemical / Pharma) CrossCoupling->Product Final Isolation

Synthetic derivatization workflow utilizing the C4 and C5 pharmacophoric handles.

Conclusion

1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a highly functionalized intermediate requiring rigorous analytical control. By understanding the distinction between its average molecular weight (287.991 g/mol )—used for reaction scaling—and its exact monoisotopic mass (287.920732 Da)—used for HRMS tracking—scientists can ensure high-fidelity structural elucidation and streamline the development of next-generation therapeutics and agrochemicals.

References

  • National Center for Biotechnology Information (NCBI) - PMC. "Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis".[Link][2]

  • Wikipedia. "Mass (mass spectrometry)".[Link][4]

  • Waters Corporation. "Exact Mass Measurement - A Powerful Tool in Identification and Confirmation". [Link][6]

Sources

Methodological & Application

palladium-catalyzed cross-coupling of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Palladium-Catalyzed C4-Functionalization of 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic Acid

Introduction & Mechanistic Rationale

The strategic incorporation of fluorinated motifs into heterocyclic scaffolds is a foundational approach in modern drug discovery and agrochemical development. The 1-(difluoromethyl)-1H-pyrazole core is a highly privileged structure; the N -CF₂H group acts as a lipophilic hydrogen-bond donor, serving as a robust bioisostere for alcohols and thiols[1]. When functionalized with a C5-carboxylic acid and a C4-iodine atom, the resulting building block—1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid —becomes a highly versatile, bifunctional hub for divergent synthesis[2].

Causality in Catalyst and Substrate Design: The C4-iodo position is highly susceptible to oxidative addition by Palladium(0) species. Carbon-iodine bonds in heteroarenes are significantly weaker than their carbon-bromide or carbon-chloride counterparts, allowing cross-coupling reactions to proceed under much milder conditions[3]. However, the presence of the C5-carboxylic acid introduces a unique mechanistic variable. The acidic proton (pKa ~3.5) will rapidly quench basic catalysts or ligands if not properly managed.

Therefore, experimental designs must utilize at least one extra equivalent of base to generate the carboxylate anion in situ. While this carboxylate can weakly coordinate to the palladium center and potentially retard transmetalation, employing biphasic solvent systems (e.g., Toluene/Water or Dioxane/Water) ensures that the highly polar carboxylate salt remains solvated and reactive at the solvent interface[4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C4-I Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation (Base/Nu-M) PdII->TransMet PdIINu Pd(II) Complex Ar-Pd-Nu TransMet->PdIINu RedElim Reductive Elimination (C4-Nu Formation) PdIINu->RedElim RedElim->Pd0 Product 4-Substituted Pyrazole RedElim->Product Substrate 1-(difluoromethyl)-4-iodo- 1H-pyrazole-5-carboxylic acid Substrate->OxAdd

Figure 1: Palladium-catalyzed cross-coupling cycle of the 4-iodo-pyrazole-5-carboxylic acid.

Experimental Workflows & Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems . The built-in acid-base phase-switching not only purifies the product but provides immediate visual confirmation of reaction success.

Workflow Step1 1. Reaction Setup (Inert Atmosphere) Step2 2. Cross-Coupling (80-100°C) Step1->Step2 Step3 3. LC-MS Monitoring (Check m/z 287) Step2->Step3 Step4 4. Aqueous Workup (Acidify to pH 3) Step3->Step4 Step5 5. Isolation (Filtration/Prep-HPLC) Step4->Step5

Figure 2: Standard experimental workflow for cross-coupling, validation, and phase-switch isolation.

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

Causality: We select the Pd(OAc)₂/SPhos catalyst system because the electron-rich SPhos ligand facilitates the transmetalation of bulky arylboronic acids and prevents catalyst deactivation in aqueous media[5]. K₂CO₃ is chosen as a mild inorganic base; 3.0 equivalents are strictly required (1 eq to neutralize the C5-COOH, 2 eq to activate the boronic acid).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (1.0 mmol, 288 mg), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11 mg), SPhos (0.10 mmol, 41 mg), and K₂CO₃ (3.0 mmol, 414 mg)[5].

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times) to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition: Inject degassed Toluene (4.0 mL) and degassed deionized water (1.0 mL) via syringe. The biphasic system is critical for dissolving both the organic partners and the inorganic carboxylate/carbonate salts.

  • Reaction: Heat the mixture to 80 °C in an oil bath with vigorous stirring for 4–6 hours.

  • Self-Validation (LC-MS): Sample the aqueous layer. The starting material exhibits an [M-H]⁻ peak at m/z 287. Complete consumption of this mass validates the end of the reaction.

  • Workup & Isolation: Cool to room temperature. Dilute with water (10 mL) and wash the aqueous layer with Ethyl Acetate (2 x 10 mL) to remove homocoupled boronic acid and ligand byproducts.

  • Phase-Switching: Slowly acidify the aqueous layer with 1M HCl to pH 3. Validation: A sudden precipitation or cloudiness confirms the protonation and recovery of the C5-carboxylic acid product. Extract the precipitate with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig C-N Amination

Causality: Amination of electron-rich pyrazoles is notoriously challenging due to slow reductive elimination. We employ the bulky, electron-rich biaryl phosphine ligand tBuDavePhos paired with Pd₂(dba)₃ to accelerate this rate-limiting step[6]. To prevent the C5-carboxylic acid from poisoning the basic environment, Cs₂CO₃ is used as a non-nucleophilic base, avoiding the side reactions typical of stronger alkoxide bases like NaOtBu[7].

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the pyrazole substrate (1.0 mmol, 288 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), tBuDavePhos (0.10 mmol, 34 mg), and Cs₂CO₃ (3.0 mmol, 977 mg)[6].

  • Atmosphere & Solvents: Evacuate and backfill with Argon 3 times. Add anhydrous, degassed Xylene (5.0 mL) followed by the amine partner (1.5 mmol).

  • Reaction: Seal the vial and heat under microwave irradiation at 160 °C for 10-15 minutes to expedite the process (alternatively, conventional heating at 100 °C for 12 hours)[8].

  • Self-Validation (TLC): Monitor via TLC (DCM/MeOH/AcOH 90:9:1). The highly polar starting material (Rf ~0.2) will convert to a slightly less polar product spot.

  • Workup: Cool the mixture, dilute with water (10 mL), and filter through a pad of Celite to remove insoluble palladium/cesium salts.

  • Isolation: Acidify the aqueous filtrate to pH 3–4 using 1M HCl. Extract the newly formed free acid with DCM (3 x 15 mL), dry, and purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

The following table summarizes the optimized conditions and expected yields for the functionalization of the C4 position of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid across various cross-coupling paradigms.

Coupling TypePartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhos[5]K₂CO₃ (3 eq) / Toluene:H₂O80 °C / 4 h85–92%
Suzuki-Miyaura Heteroarylboronic acidPd(PPh₃)₄[9]Na₂CO₃ (3 eq) / DME:H₂O90 °C / 6 h75–82%
Buchwald-Hartwig PiperidinePd₂(dba)₃ / tBuDavePhos[6]Cs₂CO₃ (3 eq) / Xylene160 °C (MW) / 10 min65–75%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuI[5]Et₃N (solvent)60 °C / 8 h78–85%

References

  • Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides Source: Chemical Science (RSC Publishing) URL:[Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: The Journal of Organic Chemistry (PMC - NIH) URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)₂ or CuI Source: Molecules (PMC - NIH) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

protocol for Suzuki-Miyaura coupling with 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

High-Efficiency Suzuki-Miyaura Cross-Coupling Protocol for 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic Acid

Executive Summary

The functionalization of fluoromethylated pyrazoles is a cornerstone strategy in the development of modern agrochemicals (e.g., SDHI fungicides like fluxapyroxad) and pharmaceuticals[1]. However, performing a Suzuki-Miyaura cross-coupling on 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid presents a unique trifecta of chemical challenges:

  • Electronic Deactivation & Side Reactions: The electron-withdrawing N1-difluoromethyl group makes the pyrazole ring highly electron-deficient. While this facilitates initial oxidative addition, it slows down reductive elimination, making the C4-I bond highly susceptible to protodeiodination (hydrodehalogenation)[2].

  • Steric Hindrance: The C4-iodine is flanked by the bulky C5-carboxylic acid, creating a sterically congested environment that impedes transmetalation.

  • Acid-Base Dynamics: The free C5-carboxylic acid (pKa ~4.5) will immediately consume one equivalent of the basic reagent, altering the solubility profile of the substrate and stalling the catalytic cycle if uncompensated.

As a Senior Application Scientist, I have designed this protocol to systematically overcome these barriers. By utilizing a highly active dialkylbiaryl phosphine precatalyst (XPhos Pd G2) and a precisely calibrated acid-base workup, this self-validating workflow ensures high-yield C-C bond formation while suppressing dehalogenation.

Mechanistic Insights & Experimental Design

To achieve high conversion, every reagent choice must be causally linked to the substrate's structural idiosyncrasies.

1. Catalyst Selection: Outcompeting Protodeiodination Standard palladium catalysts like Pd(PPh₃)₄ often fail with 4-iodopyrazoles due to the competing protodeiodination pathway[2]. Because the N1-CHF₂ group slows reductive elimination, the long-lived Pd(II) intermediate can undergo hydrodehalogenation, yielding the undesired 4-H pyrazole. To solve this, we employ XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)). The extreme steric bulk and electron richness of the XPhos ligand dramatically accelerate reductive elimination, forcing the formation of the C-C bond before deiodination can occur.

2. Base Equivalency: The Carboxylic Acid Sink The Suzuki coupling requires a basic environment to form the active boronate complex during transmetalation. Because our substrate contains a free carboxylic acid, a minimum of 3.0 equivalents of base (e.g., K₃PO₄) is mandatory. The first equivalent is consumed immediately to form the pyrazole-5-carboxylate salt, while the remaining 2.0 equivalents drive the catalytic cycle.

3. Solvent System: Biphasic Homogenization The resulting pyrazole-5-carboxylate salt is highly water-soluble, whereas the arylboronic acid and catalyst are organic-soluble. A miscible solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) is critical to maintain a homogenous reaction mixture, ensuring both the organic and aqueous-soluble intermediates can interact with the palladium center.

CatalyticCycle Pd0 Active Pd(0) Catalyst (from XPhos Pd G2) OA Oxidative Addition C4-I Bond Cleavage Pd0->OA + Pyrazole-I PdII Pd(II) Intermediate [Ar-Pd-I] OA->PdII TM Transmetalation Boronic Acid + Base PdII->TM + Ar-B(OH)2 + Base Side Protodeiodination (Side Reaction) PdII->Side Slow RE / Poor Ligand PdII_Ar Diaryl Pd(II) Complex [Ar-Pd-Ar'] TM->PdII_Ar RE Reductive Elimination Product Release PdII_Ar->RE Fast RE with XPhos RE->Pd0 Catalyst Regeneration Product 4-Arylpyrazole-5-carboxylic acid (Target Product) RE->Product Forms C-C Bond

Figure 1: Catalytic logic of the Suzuki-Miyaura coupling highlighting the competing deiodination pathway.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and product yield, validating the necessity of the optimized conditions.

EntryCatalyst / Ligand (mol%)Base (Equiv)SolventTemp (°C)Target Yield (%)Deiodination (%)
1Pd(PPh₃)₄ (5%)K₂CO₃ (3.0)Dioxane/H₂O9045%35%
2Pd(dppf)Cl₂ (5%)K₃PO₄ (3.0)Dioxane/H₂O9065%15%
3 XPhos Pd G2 (2%) K₃PO₄ (3.0) Dioxane/H₂O 90 92% < 2%
4XPhos Pd G2 (2%)K₃PO₄ (1.5)Dioxane/H₂O9015%< 2%

Note: Entry 4 fails because the 1.5 equivalents of base are entirely consumed by the C5-carboxylic acid and ambient neutralization, leaving no base to activate the boronic acid.

Experimental Protocol

Materials Required
  • Substrate: 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl or Heteroaryl boronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol)

  • Solvents: 1,4-Dioxane (Anhydrous), Deionized Water

  • Workup Reagents: 2M HCl, Ethyl Acetate (EtOAc), Brine, Na₂SO₄

Workflow A 1. Reagent Loading Pyrazole, Boronic Acid, Base, Catalyst B 2. Degassing Argon/Vacuum cycles (x3) A->B C 3. Solvent Addition Degassed Dioxane/H2O (4:1) B->C D 4. Reaction Heat at 90 °C (2-6 h) C->D E 5. Acidic Workup Adjust aqueous pH to 2-3 with HCl D->E F 6. Extraction Extract with EtOAc E->F G 7. Purification Silica Column or Recrystallization F->G

Figure 2: Step-by-step experimental workflow emphasizing the critical acidic workup phase.

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Self-Validating Step)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G2 (0.02 mmol).

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation followed by Argon backfilling.

    • Causality: Oxygen must be rigorously excluded. Residual O₂ will promote the homocoupling of the boronic acid (forming Ar-Ar biaryls) and oxidize the electron-rich XPhos ligand, killing the catalyst.

Step 2: Solvent Addition & Heating 3. Syringe in 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed H₂O. 4. Replace the septum with a Teflon screw cap under a positive flow of Argon. 5. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 2 to 6 hours.

  • Validation: Monitor the reaction via LC-MS. The reaction is complete when the peak corresponding to the starting pyrazole disappears. Look for the product mass [M+H]⁺.

Step 3: The Critical Acidic Workup 6. Cool the reaction mixture to room temperature. Dilute with 10 mL of H₂O and 10 mL of EtOAc. Transfer to a separatory funnel. 7. Crucial Intervention: At this stage, the target product exists as a water-soluble potassium carboxylate salt. If you extract now, the product will be discarded in the aqueous waste. 8. Add 2M HCl dropwise to the mixture while stirring until the aqueous layer reaches pH 2-3 (verify with pH indicator paper).

  • Causality: Lowering the pH below the pKa of the pyrazole-5-carboxylic acid protonates the carboxylate, rendering the target molecule neutral and highly soluble in the organic EtOAc layer.

  • Separate the layers. Extract the acidic aqueous layer with additional EtOAc (2 x 15 mL).

Step 4: Isolation & Purification 10. Combine the organic layers and wash with brine (15 mL). 11. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Hexanes/EtOAc with 1% Acetic Acid to prevent streaking of the carboxylic acid) to afford the pure 4-aryl-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide

  • Symptom: LC-MS shows a major peak corresponding to[Starting Mass - 126 Da] (Loss of Iodine + Gain of Hydrogen).

    • Diagnosis: Protodeiodination is dominating[2].

    • Solution: Ensure the XPhos Pd G2 catalyst is stored in a desiccator and has not degraded. Increase the stirring rate to ensure optimal mixing in the biphasic system, which aids in rapid transmetalation.

  • Symptom: Starting material is fully consumed by LC-MS, but the isolated yield after column chromatography is < 20%.

    • Diagnosis: Product loss during extraction.

    • Solution: Re-check the pH of your aqueous waste. If it is > 4, the product is still in the water. Re-acidify the aqueous waste to pH 2 and extract again with EtOAc.

  • Symptom: Reaction stalls at 50% conversion.

    • Diagnosis: Base depletion.

    • Solution: The C5-carboxylic acid may have contained residual moisture, or ambient CO₂ neutralized the base. Add an additional 1.0 equivalent of K₃PO₄ and continue heating.

References

  • [1] Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. URL:[Link](Note: URL derived from MDPI source data)

  • [3] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. URL:[Link]

  • [2] The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Application Note: High-Throughput Library Synthesis using 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

In modern fragment-based drug discovery (FBDD) and combinatorial chemistry, the selection of bifunctional building blocks dictates the success rate of library generation. 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid represents an elite, highly programmable scaffold.

The pyrazole ring is a privileged pharmacophore found in numerous FDA-approved drugs[1]. The strategic incorporation of the N -difluoromethyl ( N−CF2​H ) group serves a dual purpose: it acts as a lipophilic hydrogen bond donor/acceptor and profoundly enhances metabolic stability by shielding the pyrazole nitrogen from cytochrome P450-mediated N-dealkylation and oxidation[2].

From a synthetic perspective, this molecule offers two orthogonal vectors for diversification:

  • C5-Carboxylic Acid : Primed for high-throughput amide coupling.

  • C4-Iodo Group : An activated handle for late-stage transition-metal-catalyzed cross-coupling[3].

This guide details the validated methodologies for incorporating this building block into pharmaceutical libraries, explaining the mechanistic causality behind each protocol step to ensure reproducible, high-yield parallel synthesis.

Strategic Workflow: Orthogonal Diversification

To maximize library fidelity, the sequence of functionalization is critical. Amide coupling must precede cross-coupling. Free pyrazole-5-carboxylic acids are susceptible to protodecarboxylation under the thermal and basic conditions required for palladium catalysis. By converting the C5-carboxylic acid into an amide first, the scaffold is chemically locked and stabilized for subsequent C4-arylation.

G A 1-(difluoromethyl)-4-iodo- 1H-pyrazole-5-carboxylic acid B Amide Coupling (C5) + Amine Library A->B C 4-Iodo-Pyrazole-5-Carboxamide Intermediates B->C D Suzuki Coupling (C4) + Boronic Acid Library C->D E Diversified Fluorinated Pyrazole Library D->E

Workflow for orthogonal library generation using the bifunctional pyrazole scaffold.

Phase 1: Stabilization & Extension (C5 Amide Coupling)

The first phase involves reacting the C5-carboxylic acid with a library of primary and secondary amines. HATU is selected as the coupling reagent over EDC/HOBt due to its superior reaction kinetics in high-throughput formats, which minimizes epimerization of chiral amines and drives the reaction to completion rapidly.

Protocol A: High-Throughput Amide Coupling

Self-Validating System: This protocol utilizes an in-process quality control (IPQC) step. The reaction is only advanced to workup when UPLC-MS confirms the disappearance of the starting material mass, ensuring no unreacted acid carries over to poison the subsequent palladium catalyst.

Step-by-Step Methodology:

  • Preparation: In a 8 mL reaction vial, dispense 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (0.5 mmol, 1.0 eq) and HATU (0.55 mmol, 1.1 eq).

  • Solvation: Add anhydrous DMF (2.0 mL) and stir at 25 °C for 5 minutes to form the active OAt-ester intermediate.

  • Amine Addition: Add the target amine (0.6 mmol, 1.2 eq) followed immediately by N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 eq).

    • Causality Note: DIPEA is added last to prevent premature degradation of the HATU reagent by the base before the amine is fully dispersed.

  • Incubation: Agitate the vial at 25 °C for 2 hours.

  • IPQC Validation: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS.

    • Validation Check: Ensure the peak for the starting acid (m/z 287.9[M-H]⁻) is <1% relative to the product mass. If incomplete, add 0.1 eq HATU and agitate for 30 more minutes.

  • Workup: Quench with saturated aqueous NaHCO3​ (2 mL) and extract with Ethyl Acetate (3 x 3 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate under vacuum.

Phase 2: Cross-Coupling Diversification (C4 Suzuki-Miyaura)

With the C5 position stabilized as an amide, the C4-iodo group is leveraged for Suzuki-Miyaura cross-coupling. Iodine is specifically chosen at this position because its low bond dissociation energy allows for milder coupling conditions compared to bromides or chlorides, preserving the integrity of the N−CF2​H group[4].

Quantitative Data: Catalyst and Condition Optimization

To establish a robust protocol for automated library synthesis, various catalytic systems were evaluated. The goal was to find a system that overcomes the steric hindrance imposed by the adjacent C5-carboxamide and the bulky N−CF2​H group.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O (4:1)9042
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O (4:1)9065
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O (4:1)9089
4 Pd(dppf)Cl2​ Cs2​CO3​ 1,4-Dioxane / H2​O (4:1)9091
5 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O (4:1)2515

Conclusion: Pd(dppf)Cl2​ with K2​CO3​ in Dioxane/ H2​O (Entry 3) was selected. The large bite angle of the dppf ligand accelerates the sterically demanding reductive elimination step. K2​CO3​ provides near-identical yields to the more expensive Cs2​CO3​ , making it ideal for scalable library synthesis.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C4-I Cleavage) Pd0->OA Ar-I TM Transmetalation (Ar-B(OH)2 + Base) OA->TM RE Reductive Elimination (C4-Ar Formation) TM->RE RE->Pd0 Prod C4-Arylated Pyrazole RE->Prod

Catalytic cycle of the C4 Suzuki-Miyaura cross-coupling on the pyrazole core.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Self-Validating System: The use of a biphasic solvent system (Dioxane/Water) ensures that the inorganic base and boronic acid remain soluble, preventing false-negative reaction stalling caused by reagent precipitation.

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial, add the intermediate 4-iodo-pyrazole-5-carboxamide (0.2 mmol, 1.0 eq), the selected aryl/heteroaryl boronic acid (0.3 mmol, 1.5 eq), and Pd(dppf)Cl2​ (0.01 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the vial and purge with Argon for 3 minutes to prevent oxidative degradation of the palladium catalyst.

  • Solvent Addition: Inject degassed 1,4-Dioxane (1.6 mL) and an aqueous solution of K2​CO3​ (1M, 0.4 mL, 2.0 eq).

    • Causality Note: Degassing the solvents is mandatory. Dissolved oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) complexes, leading to incomplete conversion.

  • Reaction: Heat the mixture at 90 °C for 4 hours in a heating block (or 110 °C for 20 minutes via microwave irradiation).

  • Filtration & Purification: Cool to room temperature. Dilute with Ethyl Acetate (2 mL) and filter through a short pad of Celite to remove palladium black.

  • Final Isolation: Concentrate the filtrate and purify via preparative HPLC to yield the final diversified library compound.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC), 2023.[Link]

  • Metallaphotoredox Difluoromethylation of Aryl Bromides. National Institutes of Health (PMC), 2018.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this multi-step synthesis. We understand that achieving high yields and purity can be challenging. This document consolidates our in-field experience and literature-backed knowledge to provide you with practical, actionable solutions to common hurdles. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We will proceed logically from the most common and impactful problems to more nuanced challenges.

Issue 1: Overall Low Yield or Complete Reaction Failure

Question: My multi-step synthesis is resulting in a very low overall yield (<20%) of the final carboxylic acid. Where should I begin troubleshooting?

Answer: A low overall yield in a multi-step synthesis points to inefficiencies at one or more stages. A systematic approach is crucial. Instead of repeating the entire sequence, it's vital to isolate and optimize each reaction step.

Potential Causes & Recommended Solutions:

  • Purity of Starting Materials and Reagents: This is the most common source of failure.[1][2]

    • Rationale: Impurities in your initial pyrazole precursor can inhibit subsequent reactions. Similarly, degraded reagents, especially hydrazines and difluoromethylating agents, will have poor reactivity.[3]

    • Actionable Protocol:

      • Verify the purity of your starting pyrazole ester (e.g., ethyl 1H-pyrazole-5-carboxylate) by NMR and LC-MS. If necessary, purify by recrystallization or column chromatography.

      • Use freshly opened or purified hydrazine for the initial pyrazole synthesis.[1]

      • Ensure difluoromethylating agents are sourced from a reliable supplier and have been stored under the recommended conditions (e.g., cool, dry, inert atmosphere).

  • Suboptimal Reaction Conditions at a Key Step: Each step (N-difluoromethylation, C4-iodination, hydrolysis) has a distinct set of optimal conditions.

    • Rationale: Temperature, solvent, and catalyst/reagent stoichiometry that are not optimized can lead to incomplete reactions or the formation of side products.[2]

    • Actionable Protocol:

      • Analyze a sample from each step of your reaction sequence by TLC or LC-MS to pinpoint which transformation is failing.

      • Once the problematic step is identified, perform small-scale optimization experiments. Screen different solvents, temperatures, and reaction times as detailed in the subsequent sections.

Issue 2: Poor Yield and Regioisomer Formation During N-Difluoromethylation

Question: I am getting a low yield of the N-difluoromethylated pyrazole, and my NMR shows a mixture of two isomers that are difficult to separate. How can I improve this step?

Answer: The N-difluoromethylation of an unsymmetrical pyrazole is a well-documented challenge, often resulting in a mixture of N1 and N2 isomers.[4] Improving yield and selectivity requires careful selection of the difluoromethylating agent and reaction conditions.

Potential Causes & Recommended Solutions:

  • Choice of Difluoromethylating Reagent: The reactivity and handling requirements of these reagents vary significantly.

    • Rationale: Reagents like chlorodifluoromethane (ClCF2H) are effective but require specialized equipment for gas handling.[4][5] Diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) is an easier-to-handle liquid precursor but may require specific activators.[6][7]

    • Actionable Protocol:

      • For gram-scale synthesis, the use of ClCF2H bubbled through a dioxane-water mixture containing the pyrazole, a base (e.g., NaOH), and a phase-transfer catalyst can be a robust method.[4][5]

      • Alternatively, reacting the pyrazole with BrCF2PO(OEt)2 and a fluoride source like CsF or KF under mild conditions offers a convenient, non-gaseous approach.[7]

  • Lack of Regiocontrol: For a precursor like ethyl 4-iodo-1H-pyrazole-5-carboxylate, difluoromethylation can occur at either nitrogen, leading to an isomeric mixture.

    • Rationale: The electronic and steric environment of the two nitrogen atoms dictates the site of attack. Often, the reaction yields a nearly 1:1 mixture of 1-(difluoromethyl) and 2-(difluoromethyl) isomers, which can be very difficult to separate chromatographically due to similar polarities.[4]

    • Actionable Protocol:

      • Accept & Separate: If the isomers are produced in significant quantities, focus on an efficient separation method. While challenging, a high-efficiency distillation column may separate isomers of simpler pyrazoles.[4] For more complex molecules, preparative HPLC may be necessary.

      • Modify the Substrate: If possible, consider a synthetic route where a bulky group at a position adjacent to one of the nitrogens directs the difluoromethylation to the other, more accessible nitrogen. This is a more advanced strategy requiring significant route redesign.

ReagentTypical ConditionsAdvantagesDisadvantages & Safety Notes
Chlorodifluoromethane (ClCF2H) Dioxane/H₂O, Base (NaOH), Phase-Transfer Catalyst[4][5]Cost-effective, suitable for large scale.Gaseous reagent, requires a scrubber and careful handling. Ozone-depleting substance.
**Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) **CsF or KF, DMF or MeCN, RT to moderate heat[6][7]Liquid, easy to handle, mild conditions.More expensive, requires stoichiometric fluoride activator.
TMSCF₂H Ag(I) catalyst, various solvents[7]Mild conditions, good functional group tolerance.Requires a metal catalyst, can be expensive.
Issue 3: Low Yield and/or Poor Regioselectivity in C4-Iodination

Question: My iodination step is giving a low yield of the desired 4-iodo product and I'm seeing evidence of other iodinated species or starting material decomposition. What's going wrong?

Answer: The direct iodination of the pyrazole ring is an electrophilic aromatic substitution. The success of this reaction hinges on using a suitable electrophilic iodine source and controlling the reaction conditions to ensure high regioselectivity for the C4 position.

Potential Causes & Recommended Solutions:

  • Incorrect Iodinating Agent or Conditions: Not all iodinating agents are created equal; their reactivity and selectivity depend heavily on the substrate and conditions.

    • Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. However, other positions can also react if the conditions are too harsh or the wrong reagent is used. A common method involves an iodine source (I₂) and an oxidant to generate a more electrophilic species in situ.[8] A highly effective alternative is the use of iodine monochloride (ICl), which is a potent electrophile.[9][10]

    • Actionable Protocol (ICl Method): A highly selective and mild procedure for iodinating pyrazole precursors has been reported.[9][10]

      • Dissolve the 1-(difluoromethyl)-1H-pyrazole-5-carboxylate starting material (1.0 equiv) in dichloromethane (CH₂Cl₂).

      • Add finely powdered lithium carbonate (Li₂CO₃, 2.0 equiv). This base is critical to neutralize the HCl byproduct.[10]

      • Cool the vigorously stirred slurry to 0 °C.

      • Slowly add a solution of iodine monochloride (ICl, 1.2-1.5 equiv, 1M in CH₂Cl₂) dropwise in the absence of light.

      • Allow the reaction to stir at room temperature and monitor its completion by TLC.

      • Upon completion, quench the excess ICl by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Substrate Deactivation/Decomposition: The difluoromethyl group is electron-withdrawing, which can deactivate the pyrazole ring towards electrophilic substitution compared to an N-alkyl pyrazole.

    • Rationale: If the iodination conditions are too harsh (e.g., strong acid, high temperatures), the deactivated ring may not react, or the starting material/product may decompose.

    • Actionable Protocol:

      • Always start at a lower temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly.[10]

      • Ensure the reaction is protected from light, as radical side reactions can occur with iodine-containing reagents.

      • Use an inert atmosphere (N₂ or Ar) if you suspect oxidative side reactions are occurring.

MethodReagents & StoichiometrySolventTemperatureKey Considerations
ICl / Base [9][10]ICl (1.2-1.5 equiv), Li₂CO₃ (2.0 equiv)CH₂Cl₂0 °C to RTExcellent selectivity for C4. Li₂CO₃ is crucial.
I₂ / CAN [8][11]I₂ (1.3 equiv), Ceric Ammonium Nitrate (1.1 equiv)AcetonitrileRefluxGood for trifluoromethyl-substituted pyrazoles; may require heat.
I₂ / H₂O₂ [12]I₂ (0.5 equiv), H₂O₂ (0.6 equiv)WaterRT"Green" protocol, but reaction times can be long (1-72h).
Issue 4: Incomplete Hydrolysis of the C5-Ester

Question: I am struggling to fully convert my 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylate (ester) to the final carboxylic acid. How can I drive this reaction to completion?

Answer: Ester hydrolysis, while seemingly straightforward, can be challenging due to substrate stability and steric hindrance.

Potential Causes & Recommended Solutions:

  • Insufficient Hydrolysis Conditions: The ester may be sterically hindered or electronically stabilized, requiring more forcing conditions than a simple ester.

    • Rationale: Standard hydrolysis conditions (e.g., NaOH in MeOH/H₂O at room temperature) may not be sufficient to completely hydrolyze the ester to the carboxylate salt.

    • Actionable Protocol:

      • Dissolve the pyrazole ester (1.0 equiv) in a mixture of ethanol or THF and water.

      • Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-5 equiv).

      • Heat the reaction mixture to reflux (e.g., 80 °C) for several hours (4-12 h).[13]

      • Monitor the disappearance of the starting material by TLC or LC-MS.

      • After cooling, carefully acidify the mixture with cold 1M HCl until the pH is acidic (pH 2-3).

      • The carboxylic acid product should precipitate and can be collected by filtration.

  • Product Degradation: The iodinated pyrazole ring may be sensitive to harsh basic conditions at high temperatures.

    • Rationale: Prolonged exposure to strong base and heat can potentially lead to decomposition or side reactions.

    • Actionable Protocol:

      • Monitor the reaction closely. Once the starting material is consumed, immediately proceed with the workup. Do not leave it refluxing unnecessarily.

      • If degradation is observed, try using a lower temperature for a longer period or explore alternative hydrolysis methods, such as acid-catalyzed hydrolysis, though this is often less efficient for esters.

Experimental Workflows & Diagrams

To provide a clearer picture, we have mapped the overall synthetic strategy and a general troubleshooting workflow.

Diagram 1: Overall Synthetic Strategy

Synthesis_Pathway A Pyrazole-5-carboxylate Precursor B N-Difluoromethylation A->B ClCF₂H or BrCF₂PO(OEt)₂ C 1-(Difluoromethyl)-1H- pyrazole-5-carboxylate B->C D C4-Iodination C->D ICl / Li₂CO₃ or I₂ / Oxidant E 1-(Difluoromethyl)-4-iodo-1H- pyrazole-5-carboxylate D->E F Ester Hydrolysis E->F NaOH / H₂O Reflux G Final Product: Carboxylic Acid F->G

Caption: High-level overview of the multi-step synthesis pathway.

Diagram 2: Troubleshooting Logic for Low Yields

Troubleshooting_Workflow Start Problem: Low Overall Yield CheckPurity Step 1: Verify Purity of All Starting Materials & Reagents Start->CheckPurity IsolateStep Step 2: Isolate the Problematic Reaction Step (via TLC/LC-MS) CheckPurity->IsolateStep Optimize Step 3: Perform Small-Scale Optimization of Problem Step IsolateStep->Optimize CheckParams Screen Reaction Parameters: - Temperature - Solvent - Stoichiometry - Reagent Choice Optimize->CheckParams AnalyzeSide Analyze Side Products (NMR, MS) to Understand Failure Mode Optimize->AnalyzeSide ScaleUp Step 4: Re-run Sequence with Optimized Conditions CheckParams->ScaleUp AnalyzeSide->ScaleUp

Caption: A systematic workflow for diagnosing and solving low-yield issues.

Frequently Asked Questions (FAQs)

Q1: Can the order of the synthetic steps be changed? For example, can I perform the iodination before the N-difluoromethylation?

A1: Yes, the order can potentially be changed, but it comes with different challenges. Iodinating the initial pyrazole ester first would give you ethyl 4-iodo-1H-pyrazole-5-carboxylate. Subsequent N-difluoromethylation would then likely produce a mixture of N1 and N2 isomers, which may be difficult to separate. Performing N-difluoromethylation first (if it yields a separable mixture or a single isomer) simplifies the final iodination step, which is often highly regioselective at C4. The presented order is generally preferred to control regioselectivity.

Q2: My N-difluoromethylated isomers are inseparable by column chromatography. What are my options?

A2: This is a common and difficult problem.[4] First, ensure you have tried a wide range of solvent systems for flash chromatography (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol). If this fails, consider preparative HPLC, which offers much higher resolving power. Another strategy, if applicable, is derivatization. Sometimes converting a mixture of isomers to a different functional group (e.g., reducing the ester to an alcohol) can alter their physical properties enough to allow for separation, after which the functional group can be converted back.

Q3: Are there any specific safety precautions for this synthesis?

A3: Yes. Several reagents require careful handling.

  • Difluoromethylating agents: ClCF2H is a gas that requires a proper fume hood and handling setup.[5] Many fluorine-containing compounds can be toxic. Always consult the Safety Data Sheet (SDS).

  • Iodine Monochloride (ICl): ICl is corrosive and a strong oxidizer. It reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[9]

  • Hydrolysis: The final acidification step after basic hydrolysis is exothermic and will release CO₂ gas if any carbonate is present. This should be done slowly and in an ice bath.

Q4: How do I best monitor the progress of the iodination reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30% ethyl acetate in hexanes. The starting material (non-iodinated pyrazole) will have a different Rf value than the more non-polar iodinated product. Staining with a potassium permanganate dip can also help visualize the spots if they are not UV-active. For more precise monitoring, especially during optimization, LC-MS is ideal as it can confirm the mass of the product and detect any side products.[1][3]

References

  • BenchChem. (2025).
  • Mao, J. et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. [Link]

  • BenchChem. (2025).
  • Zhang, L. et al. (2015). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Journal of Heterocyclic Chemistry.
  • Fylaktakidou, K. C. et al. (2026). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. ACS Omega. [Link]

  • Ugrak, B. I. et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks.
  • Groutas, W. C. et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of pyrazole‐5‐carboxylic acid. [Link]

  • Song, H. et al. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. International Journal of Scientific Research in Engineering and Management. [Link]

  • He, Y. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Waldo, J. P. et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Kim, J. K. et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • El-Sayed, W. A. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Journal of the Brazilian Chemical Society.
  • Waldo, J. P. et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide.
  • Cogo, J. et al. (2015). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters. [Link]

  • Beier, P. et al. (2014). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, X. et al. (2017).

Sources

Technical Support Center: Strategies to Prevent Deiodination of 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic Acid During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge encountered during the synthesis of complex molecules: the undesired deiodination of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid during palladium-catalyzed cross-coupling reactions. This document will explain the underlying mechanisms of this side reaction and offer field-proven strategies to mitigate it, ensuring the successful synthesis of your target compounds.

Understanding the Challenge: The Lability of the C-I Bond

The 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid scaffold is a valuable building block in medicinal chemistry. However, the electron-withdrawing nature of the pyrazole ring, the difluoromethyl group, and the carboxylic acid significantly activates the C4-iodine bond. This increased reactivity, while beneficial for oxidative addition to the palladium catalyst, also makes the substrate highly susceptible to a competing side reaction: hydrodeiodination (or simply, deiodination).[1][2]

Deiodination results in the formation of the corresponding 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, a byproduct that reduces the yield of the desired coupled product and complicates purification.[1] Understanding the mechanism of this unwanted reaction is the first step toward preventing it.

The Culprit: Palladium-Hydride (Pd-H) Species

The primary mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of palladium-hydride (Pd-H) species.[1][2] These highly reactive intermediates can arise from several sources within the reaction mixture:

  • Bases: Strong bases, particularly alkoxides, can react with the palladium complex to generate Pd-H.[1][3]

  • Solvents: Protic solvents (like alcohols) or even seemingly aprotic solvents like DMF can act as hydride sources.[1][2]

  • Trace Water: The presence of water can also contribute to the formation of Pd-H species.[1][4]

Once formed, the Pd-H species can participate in a catalytic cycle that competes with the desired cross-coupling pathway, leading to the deiodinated byproduct.

Visualizing the Competing Pathways

G cluster_coupling Desired Cross-Coupling Pathway Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Oxidative Addition (Ar-I) PdH [Pd-H] Pd0->PdH ArPdR Ar-Pd(II)-R(L_n) ArPdI->ArPdR Transmetalation (R-B(OH)2) ArPdH Ar-Pd(II)-H(L_n) ArPdI->ArPdH Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination Byproduct Ar-H (Deiodinated Product) ArPdH->Byproduct Reductive Elimination

Caption: Catalytic cycles showing the desired cross-coupling and competing deiodination pathways.

Troubleshooting Guide & FAQs

This section directly addresses common issues and questions related to the deiodination of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid.

FAQ 1: I'm observing significant deiodination in my Suzuki-Miyaura coupling. What are the most likely causes and how can I fix it?

Answer: Significant deiodination in Suzuki-Miyaura coupling is a common problem with electron-deficient heteroaryl iodides.[2] The primary culprits are typically the choice of ligand, base, and solvent, as well as the reaction temperature.

Troubleshooting Workflow:

Troubleshooting start High Deiodination Observed ligand Optimize Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). start->ligand base Optimize Base Screen weaker, non-hydridic bases (e.g., K3PO4, Cs2CO3). ligand->base solvent Change Solvent Use aprotic, non-reducible solvents (e.g., Toluene, Dioxane). base->solvent temp Lower Temperature Run at a lower temperature for a longer duration. solvent->temp end Minimized Deiodination temp->end

Caption: A systematic workflow for troubleshooting and minimizing deiodination.

Detailed Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, favoring the formation of the desired product over deiodination.[1][5]

    • Recommendation: Switch from less bulky ligands like PPh₃ to biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[1][2][5] N-heterocyclic carbene (NHC) ligands can also be effective.[2]

  • Base Optimization: The base can be a source of hydrides or promote the formation of Pd-H species.[1][2]

    • Recommendation: Avoid strong alkoxide bases like NaOtBu if possible.[2][6] Instead, screen weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2]

  • Solvent Choice: Solvents can act as hydride donors.

    • Recommendation: Use aprotic solvents like dioxane, THF, or toluene.[1][2] If you are using DMF, which can be a hydride source, consider switching to a less reducible solvent.[1]

  • Temperature Control: Higher temperatures can increase the rate of catalyst decomposition and side reactions, including deiodination.[1]

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. Microwave irradiation can sometimes allow for shorter reaction times at elevated temperatures, potentially minimizing byproduct formation.[7]

ParameterCondition to AvoidRecommended ConditionRationale
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands promote faster reductive elimination of the desired product.[1][2][5]
Base NaOtBu, NaOHK₃PO₄, Cs₂CO₃, K₂CO₃Weaker, non-hydridic bases minimize the formation of Pd-H species.[1][2]
Solvent Alcohols, DMFToluene, Dioxane, THFAprotic solvents are less likely to act as hydride sources.[1][2]
Temperature >100 °C60-80 °C (or lowest effective temp.)Lower temperatures can reduce the rate of competing deiodination.[1]
FAQ 2: Would a Buchwald-Hartwig amination on this substrate be prone to deiodination?

Answer: Yes, the Buchwald-Hartwig amination is also susceptible to a competing hydrodehalogenation reaction.[8] The mechanism involves a side pathway where a β-hydride elimination from the amide intermediate, followed by reductive elimination, yields the deiodinated pyrazole and an imine.[8]

Strategies for Buchwald-Hartwig Amination:

  • Catalyst System: The choice of ligand is paramount. For N-H containing pyrazoles, consider protecting the nitrogen to prevent interference with the catalyst.[2]

    • Recommendation: Use bulky, electron-donating ligands like tBuXPhos or Josiphos-type ligands. For certain amines, especially those with β-hydrogens, a copper-catalyzed system (Ullmann condensation) might be a more suitable alternative to palladium.[9][10]

  • Protecting Groups: The free N-H on the pyrazole ring can be acidic and may interfere with the reaction.

    • Recommendation: Protecting the pyrazole nitrogen with a group like Boc or Trityl can improve reaction outcomes.[2][10]

FAQ 3: I am considering a Sonogashira coupling. Is deiodination a concern?

Answer: Deiodination is also a known side reaction in Sonogashira couplings.[1] The conditions, which typically involve a base and sometimes a protic co-solvent, can generate the problematic Pd-H species.

Mitigation Strategies for Sonogashira Coupling:

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst.[11] This can sometimes be omitted in "copper-free" Sonogashira protocols, which may alter the reaction pathway and potentially reduce deiodination.[12][13]

  • Base and Solvent: As with other couplings, a careful selection of a non-nucleophilic base and an aprotic solvent is crucial.

  • Temperature: Running the reaction at the lowest possible temperature that still allows for efficient coupling is recommended.

FAQ 4: Are there alternative coupling strategies that are less prone to deiodination?

Answer: Yes. If palladium-catalyzed methods consistently lead to high levels of deiodination, consider alternative transition-metal-catalyzed reactions.

  • Copper-Catalyzed Couplings (Ullmann-type): Copper catalysis can be particularly effective for C-N and C-O bond formation and may be less prone to hydrodehalogenation under certain conditions.[9][14] These reactions often require higher temperatures but can be a viable alternative.

  • Nickel-Catalyzed Couplings: Nickel catalysts are also gaining prominence in cross-coupling reactions and may offer different reactivity profiles that could suppress deiodination.[15]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid with an arylboronic acid.

Materials:

  • 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)[2]

  • K₃PO₄ (2.0 equiv)[2]

  • Anhydrous, degassed Toluene/Water (10:1 mixture, 0.2 M)[2]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, the arylboronic acid, and K₃PO₄.

  • In a separate vial, premix the Pd₂(dba)₃ and SPhos in a small amount of the solvent mixture.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add the degassed toluene/water solvent mixture.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the deiodinated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Reich, T. E., & Denmark, S. E. (2016). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Retrieved from [Link]

  • García-Melchor, M., & Ujaque, G. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6063–6072. Retrieved from [Link]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Retrieved from [Link]

  • Fan, R., et al. (2010). Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides. Journal of the American Chemical Society, 132(8), 2536–2537. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Retrieved from [Link]

  • Schölzel, D., et al. (2020). Suzuki-Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. Retrieved from [Link]

  • Bunnett, J. F., & Scamehorn, R. G. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6717. Retrieved from [Link]

  • Mao, L., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry, 84(17), 11047–11054. Retrieved from [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]

  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. Retrieved from [Link]

  • Kumar, S., & Engman, L. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. PMC. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]

  • Nikpour, F., & Ghorbani-Choghamarani, A. (2006). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. E-Journal of Chemistry, 3(4), 313-316. Retrieved from [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. Retrieved from [Link]

  • Leśniak, S., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Retrieved from [Link]

  • Sukhanova, A. A., et al. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • ResearchGate. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Frontiers. (n.d.). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Impurities in 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic Acid Batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges related to impurities encountered during the synthesis and purification of this important building block. Our goal is to equip you with the scientific rationale and practical steps to identify, control, and mitigate impurity formation, ensuring the quality and integrity of your research and development efforts.

Troubleshooting Guide

This section is designed to provide direct, actionable solutions to specific impurity-related issues you may encounter during your work with 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid.

Question 1: My final product shows a persistent, unidentified peak in the HPLC analysis, close to the main product peak. What could this be and how can I get rid of it?

Answer:

This is a common and often frustrating issue. The close proximity of the impurity peak to your main product peak on an HPLC chromatogram suggests a structurally similar compound. Based on the chemistry of pyrazole synthesis, several possibilities should be investigated.

Potential Causes & Identification:

  • Regioisomers: A likely culprit is a regioisomer of your target molecule.[1] During the synthesis, particularly in the cyclization step to form the pyrazole ring, alternative reaction pathways can lead to the formation of isomers. For instance, you might be seeing the formation of 1-(difluoromethyl)-5-iodo-1H-pyrazole-4-carboxylic acid.

    • Identification: The most effective way to confirm the presence of a regioisomer is through a combination of spectroscopic techniques.[1] High-resolution mass spectrometry (HRMS) will show an identical mass-to-charge ratio (m/z) for both your product and the isomeric impurity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques like HMBC and NOESY, will be crucial in definitively assigning the positions of the substituents on the pyrazole ring.

  • Incomplete Iodination: Residual un-iodinated starting material, 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, can also appear as a closely eluting peak.

    • Identification: This can often be identified by comparing the retention time with an authentic standard of the starting material. Mass spectrometry will also show a molecular weight difference corresponding to the absence of an iodine atom.

  • Over-iodination: While less common for this specific position, di-iodinated species could potentially form if the reaction conditions are too harsh or if an excess of the iodinating agent is used.[2]

    • Identification: Mass spectrometry would reveal a higher molecular weight corresponding to the addition of a second iodine atom.

Solutions & Mitigation Strategies:

  • Optimize Reaction Conditions:

    • Iodinating Agent: The choice of iodinating agent is critical for regioselectivity.[3] N-Iodosuccinimide (NIS) is often a good choice for achieving high regioselectivity in pyrazole iodination.[3][4] The combination of iodine with an oxidant like ceric ammonium nitrate (CAN) can also be effective.[5]

    • Temperature Control: Precise temperature control during the iodination step is crucial. Fluctuations can affect the kinetic versus thermodynamic control of the reaction, leading to the formation of undesired isomers.[4]

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent to prevent over-iodination.[2]

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for removing closely related impurities. A systematic solvent screening is recommended to find a solvent system where the desired product has significantly lower solubility than the impurity at a given temperature.

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.[2] A shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) may be necessary to achieve separation.

    • Acid-Base Extraction: Exploiting the carboxylic acid functionality can be a useful purification step. Dissolving the crude product in a suitable organic solvent and washing with a dilute basic solution can help remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate your product, which can then be collected by filtration.

Question 2: My isolated product is off-white or has a yellowish/reddish tint. What causes this discoloration and how can I obtain a pure white solid?

Answer:

Discoloration in the final product is a common indicator of trace impurities, often arising from side reactions or degradation.

Potential Causes:

  • Oxidation: Pyrazole rings and their derivatives can be susceptible to oxidation, especially in the presence of light, air, and residual catalysts or oxidants from the synthesis. This can lead to the formation of colored byproducts.[1]

  • Residual Iodine: Incomplete quenching of the iodinating agent can leave trace amounts of elemental iodine (I₂) or other colored iodine species in your product.

  • Side Reactions of Hydrazine: If hydrazine or a substituted hydrazine was used in the synthesis, side reactions can produce colored impurities.[1]

Solutions & Mitigation Strategies:

  • Thorough Work-up:

    • Quenching: After the iodination step, ensure a thorough quench of any remaining oxidizing agents. A wash with a solution of sodium thiosulfate (Na₂S₂O₃) is highly effective at removing residual iodine.[5]

    • Acidic Wash: To remove unreacted hydrazine starting materials, an acidic wash (e.g., with dilute HCl) during the workup can be beneficial, as it will form a water-soluble salt.[1]

  • Purification Techniques:

    • Charcoal Treatment: Adding activated charcoal to a solution of your crude product can effectively adsorb many colored impurities.[1][2] The charcoal is then removed by filtration through a pad of celite. Be aware that this can sometimes lead to a loss of product due to adsorption.

    • Recrystallization: As mentioned previously, recrystallization is a powerful technique for removing colored impurities along with other byproducts.

Question 3: I am observing significant degradation of my compound during purification or storage. What are the likely degradation pathways and how can I improve stability?

Answer:

While pyrazoles are generally stable aromatic compounds, the presence of multiple functional groups can introduce potential instability under certain conditions.

Potential Degradation Pathways:

  • Decarboxylation: Carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures. While the pyrazole ring is electron-withdrawing and generally stabilizes the carboxylate, prolonged heating should be avoided.

  • De-iodination: The carbon-iodine bond can be susceptible to cleavage, particularly in the presence of reducing agents, certain metals, or upon exposure to light (photolysis).

  • Ring Opening: Under harsh acidic or basic conditions, particularly at high temperatures, the pyrazole ring itself can be forced to open, though this is generally not a common issue under standard purification and storage conditions.[6]

Improving Stability:

  • Temperature Control: During purification steps like distillation or recrystallization, use the lowest effective temperatures and minimize the time the compound is heated.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Light Protection: Store the compound in an amber vial or in a dark place to protect it from light-induced degradation.

  • pH Control: Avoid strongly acidic or basic conditions during work-up and storage. The solid-state crystalline form is generally the most stable.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for characterizing the purity of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid?

A1: A multi-technique approach is always recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis, allowing for the separation and quantification of impurities.[7] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of impurities, providing crucial clues to their structures.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of your desired product and for the structural elucidation of unknown impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile or semi-volatile impurities that may be present.[9]

Q2: What are some key safety considerations when working with the synthesis of this compound?

A2: Safety should always be the top priority in the laboratory.

  • Exothermic Reactions: Iodination reactions can be exothermic.[4] It is important to have adequate cooling and to add reagents slowly to maintain control of the reaction temperature, especially during scale-up.

  • Reagent Handling: Iodine and other iodinating agents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Pressure Build-up: Some reactions may evolve gas. Ensure that your reaction vessel is not a closed system and is properly vented.

Q3: Can I use a different halogen, like bromine or chlorine, instead of iodine in this synthesis?

A3: While the synthesis of brominated and chlorinated pyrazoles is certainly possible, the reactivity and regioselectivity of the halogenation reaction will differ. The choice of halogenating agent and reaction conditions would need to be re-optimized. The carbon-iodine bond is also unique in its ability to participate in a wide range of cross-coupling reactions, which is often why the iodo-substituted pyrazole is a desirable intermediate.[5]

Visualizing Impurity Formation and Troubleshooting

To better understand the potential sources of impurities and the decision-making process for troubleshooting, the following diagrams are provided.

Impurity Formation Pathways

cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities Starting_Materials Pyrazole Precursor + Iodinating Agent Reaction Iodination Reaction Starting_Materials->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Regioisomer Regioisomeric Product Reaction->Regioisomer Poor Regiocontrol Unreacted_SM Unreacted Starting Material Reaction->Unreacted_SM Incomplete Reaction Side_Products Oxidation/Degradation Products Crude_Product->Side_Products Work-up/Storage

Caption: Potential pathways for impurity generation during synthesis.

Troubleshooting Workflow

Start Impurity Detected in Batch Characterize Characterize Impurity (LC-MS, NMR) Start->Characterize Identify_Source Identify Potential Source Characterize->Identify_Source Optimize_Reaction Optimize Reaction Conditions Identify_Source->Optimize_Reaction Synthesis-Related Improve_Purification Improve Purification Method Identify_Source->Improve_Purification Purification-Related Re-analyze Re-analyze Purity Optimize_Reaction->Re-analyze Improve_Purification->Re-analyze

Caption: A logical workflow for troubleshooting batch impurities.

Data Summary

Impurity TypeTypical Analytical SignatureRecommended Action
Regioisomer Same m/z, different NMR shiftsOptimize reaction regioselectivity (iodinating agent, temp.)
Unreacted Starting Material Lower m/z (lacks iodine)Drive reaction to completion (time, temp.), or improve purification
Colored Impurities Visual discolorationCharcoal treatment, thorough quenching/washing
Degradation Products Varies, often multiple small peaksMinimize heat/light exposure, store under inert atmosphere

Key Experimental Protocols

Protocol 1: General Procedure for Impurity Identification by LC-MS
  • Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Mass Range: Scan a wide range (e.g., m/z 100-1000) to capture the parent ions of the product and potential impurities.

  • Data Analysis: Analyze the mass spectra of each peak to determine the molecular weight of each component. Compare these with the expected molecular weights of potential impurities.

Protocol 2: Purification by Charcoal Treatment
  • Dissolution: Dissolve the discolored crude product in a suitable solvent at room temperature or with gentle heating.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the solution.

  • Stirring: Stir the mixture for 15-30 minutes at room temperature.

  • Filtration: Filter the mixture through a pad of celite to remove the charcoal. Wash the celite pad with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the decolorized product.

References

  • Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide - Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
  • Technical Support Center: 4-Iodopyrazole Reactions - Benchchem.
  • 4-Iodo-1H-pyrazole - Chem-Impex.
  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC - NIH.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications.
  • degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.
  • Stability of 4H-pyrazoles in physiological environments. Remaining... - ResearchGate.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - ResearchGate.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate.
  • Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water - PMC.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem.

Sources

minimizing side reactions in 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid .

This highly functionalized building block presents unique synthetic challenges. The N1-difluoromethyl (-CHF2) group is sensitive to base-catalyzed degradation, the C4-iodo atom introduces severe steric hindrance and photolytic sensitivity, and the C5-carboxylic acid is highly prone to decarboxylation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding esterification while minimizing side reactions.

Quantitative Troubleshooting Matrix

When side reactions occur, identifying the analytical signature is the first step toward mitigation. Use the table below to correlate your LC-MS/NMR data with the root cause and immediate solution.

Side ReactionAnalytical Signature (LC-MS / NMR)Primary CauseMitigation Strategy
Decarboxylation [M-44] peak; Loss of -COOH carbon signal in ¹³C NMRHigh heat combined with strong mineral acids.Switch to mild coupling reagents (EDC/DMAP) at room temperature.
-CHF₂ Degradation [M-50] peak; Loss of characteristic triplet in ¹H NMR (~7.5 ppm)Exposure to strong nucleophilic bases (e.g., KOH, NaOMe).Utilize strictly non-nucleophilic bases (e.g., DIPEA).
Deiodination [M-126] peak; Appearance of new ¹H NMR doublet at C4Photolytic cleavage or trace transition metal impurities.Conduct reactions in amber glassware; use metal-free reagents.

Deep-Dive FAQs: Mechanistic Causes & Solutions

Q1: Why am I seeing significant loss of the starting material to a decarboxylated byproduct during Fischer esterification? A: Pyrazole-5-carboxylic acids are notoriously prone to decarboxylation under thermal acidic conditions [1]. The mechanism involves the protonation of the pyrazole nitrogen or the C4 position, which creates an electron sink. This facilitates the expulsion of CO₂ from the C5 position. The presence of the strongly electron-withdrawing -CHF₂ and -I groups further destabilizes the carboxylate intermediate. Solution: Avoid traditional Fischer esterification (H₂SO₄/reflux) [3]. Esterification kinetics dictate that chemical activation is required to bypass thermal energy barriers. Utilize mild, room-temperature activation methods like Steglich esterification (See Protocol A).

Q2: My N-difluoromethyl group is degrading when I use K₂CO₃ and an alkyl halide in DMF. What is happening? A: The N-difluoromethyl group is highly electrophilic. It is sensitive to nucleophilic attack and base-catalyzed elimination. Strong or moderately strong bases at elevated temperatures can trigger the loss of HF or complete hydrolysis of the -CHF₂ moiety back to the unsubstituted pyrazole [2]. Solution: If alkylation via an alkyl halide is required, switch to a strictly non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) and strictly maintain temperatures below 40°C (See Protocol B).

Q3: I am observing a des-iodo byproduct (1-(difluoromethyl)-1H-pyrazole-5-carboxylate). How do I prevent this? A: The carbon-iodine bond at the C4 position is susceptible to homolytic cleavage induced by UV/visible light, or oxidative addition catalyzed by trace transition metals in your reaction vessels. Solution: Ensure your reaction is shielded from light using amber glassware or aluminum foil. Use high-purity, metal-free reagents and solvents, and avoid using metal spatulas when handling the starting material.

Mechanistic & Workflow Visualizations

ReactionPathways SM 1-(Difluoromethyl)-4-iodo- 1H-pyrazole-5-carboxylic acid Cond1 Mild Coupling (EDC/DMAP, RT) SM->Cond1 Cond2 Thermal Acidic (H2SO4, Reflux) SM->Cond2 Cond3 Strong Base / Heat (KOH or K2CO3, >80°C) SM->Cond3 Prod Desired Ester (High Yield) Cond1->Prod Side1 Decarboxylation (Loss of CO2) Cond2->Side1 Side2 -CHF2 Degradation (Hydrolysis/Cleavage) Cond3->Side2

Fig 1: Divergent reaction pathways based on esterification conditions.

Troubleshooting Start Identify Impurity Profile via LC-MS / NMR Imp1 Missing -COOH [M-44] Decarboxylation Start->Imp1 Imp2 Missing -CHF2 [M-50] N-Deprotection Start->Imp2 Imp3 Missing -I [M-126] Deiodination Start->Imp3 Sol1 Lower Temp & Avoid Mineral Acids Imp1->Sol1 Sol2 Switch to Non-Nucleophilic Base (e.g., DIPEA) Imp2->Sol2 Sol3 Use Amber Glassware & Exclude Trace Metals Imp3->Sol3

Fig 2: Analytical troubleshooting workflow for side reaction mitigation.

Validated Experimental Protocols (SOPs)

Protocol A: Mild Steglich-Type Esterification (Recommended)

This protocol utilizes EDC·HCl and DMAP to activate the carboxylic acid at room temperature, completely bypassing the thermal and acidic triggers for decarboxylation.

  • Preparation: Charge a dry, amber round-bottom flask with 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Add the desired alcohol (1.2 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Cooling: Cool the reaction mixture strictly to 0°C using an ice bath to control the initial exothermic activation.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv) in portions over 15 minutes. Causality Note: EDC·HCl is specifically chosen over DCC because its urea byproduct is highly water-soluble. This creates a self-validating system where the primary impurity is removed entirely during the aqueous workup, avoiding the notorious filtration issues associated with dicyclohexylurea (DCU).

  • Reaction: Allow the reaction to warm naturally to room temperature and stir for 12 hours under an inert atmosphere (N₂ or Argon).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Base-Promoted Alkylation (Alternative for Simple Alkyl Esters)

Use this protocol when synthesizing methyl or ethyl esters via alkyl halides, ensuring the -CHF₂ group remains intact.

  • Preparation: Dissolve the pyrazole acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M) in an amber flask.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality Note: DIPEA provides sufficient basicity to deprotonate the carboxylic acid without acting as a nucleophile against the sensitive -CHF₂ group.

  • Alkylation: Cool the mixture to 0°C. Add the alkyl halide (e.g., Methyl Iodide) (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via LC-MS to ensure no over-alkylation or degradation occurs.

  • Workup: Dilute the mixture heavily with ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl (5x) to completely partition the DMF into the aqueous phase. Dry over Na₂SO₄ and concentrate.

References

  • Title: The Chemical Development of the Commercial Route to Sildenafil: A Case History Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega (ACS Publications) URL: [Link]

  • Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: Processes (MDPI) / PubMed Central URL: [Link]

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Purity Assessment of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) and their intermediates is a critical first step. The compound 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid represents such a key intermediate, belonging to a class of pyrazole carboxylic acids that are foundational for various therapeutic agents, including potent succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The purity of this intermediate is paramount, as any impurities can carry through the manufacturing process, potentially affecting the safety, efficacy, and stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of purity and stability testing in the pharmaceutical industry.[3][4][5] However, the physicochemical properties of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid—specifically its polar, acidic nature—present a significant analytical challenge. Standard reversed-phase (RP-HPLC) methods often fail to provide adequate retention for such polar compounds, leading to poor resolution and inaccurate quantification.[6][7]

This guide provides an in-depth, objective comparison of two distinct, validated HPLC strategies for the robust purity analysis of this target analyte:

  • Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) , a technique that enhances retention of ionic analytes on traditional nonpolar stationary phases.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) , a method specifically designed for the effective separation of polar and hydrophilic compounds.

Through detailed experimental protocols, comparative validation data, and expert insights, this guide will empower researchers, scientists, and drug development professionals to select and implement the most suitable analytical method for ensuring the quality and integrity of this critical pharmaceutical intermediate.

Part 1: Foundational Principles of HPLC Method Validation

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[8][9] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), provide a framework for this process.[10][11][12][13][14] The core objective is to create a self-validating system that ensures trustworthiness and scientific integrity.

Key Validation Parameters

The validation process assesses several key performance characteristics as defined by ICH Q2(R2) guidelines:[14][15]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. For purity testing, this is most critically demonstrated through forced degradation studies.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The Stability-Indicating Method and Forced Degradation

A crucial requirement for purity assays is that the method must be "stability-indicating."[4][16][17] This means the method can accurately measure the decrease in the amount of the active ingredient due to degradation. To prove this, forced degradation (or stress testing) is performed. The drug substance is subjected to accelerated stress conditions to intentionally produce degradation products.[3][18][19] The HPLC method must then demonstrate that these newly formed degradant peaks are fully resolved from the main analyte peak.

cluster_0 Method Development & Validation Workflow cluster_1 Validation Parameters Dev Method Development (Selectivity & Peak Shape) Proto Write Validation Protocol (Define Acceptance Criteria) Dev->Proto Exec Execute Validation Experiments Proto->Exec Report Generate Validation Report Exec->Report Spec Specificity (Forced Degradation) Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy (% Recovery) Exec->Acc Prec Precision (%RSD) Exec->Prec Limits LOD & LOQ Exec->Limits Robust Robustness Exec->Robust

Caption: General workflow for HPLC method validation.

Part 2: Method A - Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Causality Behind Experimental Choices

Standard RP-HPLC on a C18 column struggles to retain the anionic form of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid. While lowering the mobile phase pH can suppress ionization and increase retention, it may not be sufficient for robust separation from early-eluting impurities.[7] IP-RP-HPLC offers a direct solution.[20] By introducing a positively charged ion-pairing reagent, such as tetrabutylammonium (TBA), into the mobile phase, a neutral, hydrophobic ion pair is formed with the negatively charged analyte.[21] This complex has a much stronger affinity for the nonpolar C18 stationary phase, resulting in significantly increased retention and allowing for effective gradient elution.

Experimental Protocol: IP-RP-HPLC
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard and test samples in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (determined from UV scan of the analyte).

    • Injection Volume: 5 µL.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 10 mM Tetrabutylammonium bisulfate in water, pH adjusted to 6.5 with dilute sodium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 70
      20.0 70
      20.1 20

      | 25.0 | 20 |

Validation Protocol: IP-RP-HPLC
  • Specificity: Perform forced degradation studies by exposing the analyte (0.5 mg/mL solution) to 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat (60°C), and UV/Vis light (ICH Q1B conditions) for up to 24 hours. Analyze the stressed samples and ensure all degradant peaks are baseline-resolved from the main analyte peak. Peak purity analysis using the PDA detector should be performed.

  • Linearity: Prepare a series of at least five concentrations of the reference standard, ranging from the LOQ (e.g., 0.1% of target concentration) to 150% of the target concentration (e.g., 0.25 to 7.5 µg/mL for a 0.5 mg/mL test concentration). Plot peak area versus concentration and calculate the correlation coefficient (R²).

  • Accuracy: Analyze triplicate preparations of the analyte spiked with known amounts of impurities or by spiking the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery for each level.

  • Precision:

    • Repeatability: Perform six replicate injections of a single sample preparation.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the %RSD for the results.

  • LOQ/LOD: Determine based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).

Part 3: Method B - Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality Behind Experimental Choices

HILIC is an alternative and increasingly popular technique for separating highly polar compounds.[22][23][24] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or zwitterionic functionalities) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile.[25] The mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[23] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This approach provides strong retention for polar analytes like our target compound without the need for ion-pairing reagents, making it highly compatible with mass spectrometry (MS) and avoiding issues like long column equilibration times and baseline noise associated with ion-pair reagents.[25]

Experimental Protocol: HILIC
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard and test samples in a 90:10 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Ensure compatibility with the initial mobile phase conditions.

  • Chromatographic System:

    • Instrument: Same as Method A.

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 2 µL.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      Time (min) % Mobile Phase A
      0.0 5
      8.0 40
      10.0 40
      10.1 5

      | 15.0 | 5 |

Validation Protocol: HILIC

The validation protocol for the HILIC method follows the same structure as described for the IP-RP-HPLC method, assessing specificity (with forced degradation), linearity, accuracy, precision, LOQ/LOD, and robustness. The specific acceptance criteria remain the same, but the experimental execution will use the HILIC conditions outlined above.

Part 4: Comparative Analysis and Data

To provide a clear comparison, hypothetical but realistic validation data for both methods are presented below. These data reflect typical performance characteristics observed for each technique.

Forced Degradation and Specificity

The cornerstone of a stability-indicating method is its ability to separate the parent API from all potential degradation products.

cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis API API (1-(difluoromethyl)-4-iodo- 1H-pyrazole-5-carboxylic acid) Acid Acidic (HCl) API->Acid Base Basic (NaOH) API->Base Ox Oxidative (H₂O₂) API->Ox Therm Thermal API->Therm Photo Photolytic API->Photo HPLC Stability-Indicating HPLC Method API->HPLC DPs Degradation Products Acid->DPs Base->DPs Ox->DPs Therm->DPs Photo->DPs DPs->HPLC Result Separated Peaks: - Pure API - Resolved Degradants HPLC->Result

Sources

Comparative Guide: Bioisosteric Replacement Using 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern drug discovery and agrochemical design. Among fluorinated motifs, the difluoromethyl ( −CF2​H ) group has emerged as a privileged bioisostere, uniquely bridging the gap between lipophilicity and hydrogen-bonding capacity [1].

1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a highly versatile, multi-functional building block. It combines the lipophilic hydrogen-bond donating capability of the −CF2​H group, the structural rigidity of the pyrazole core, an iodine atom for late-stage cross-coupling, and a carboxylic acid for facile amide bond formation. This guide objectively compares this building block against traditional alternatives, providing mechanistic insights, physicochemical data, and validated experimental protocols for researchers and drug development professionals.

Mechanistic Rationale for Bioisosteric Replacement

To understand the utility of this specific building block, we must deconstruct its structural components and the causality behind their selection:

  • The −CF2​H Group (Lipophilic Hydrogen Bond Donor): Unlike the trifluoromethyl ( −CF3​ ) group, which is purely electron-withdrawing and highly lipophilic, the −CF2​H group acts as a "lipophilic hydrogen bond donor" [1]. The highly electronegative fluorine atoms polarize the C−H bond, allowing it to act as a hydrogen bond donor comparable to thiols or amines, while simultaneously boosting membrane permeability and metabolic stability [2].

  • The Pyrazole Core: The pyrazole ring serves as an excellent bioisostere for phenyl rings or amides. It is a ubiquitous scaffold in succinate dehydrogenase inhibitors (SDHIs) and COX-2 inhibitors, providing optimal geometry for π−π stacking and cation- π interactions within target binding pockets [3].

  • The C4-Iodo Handle: Position 4 is the most electron-rich site on the pyrazole ring. An iodine atom here provides a highly reactive, precise handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid structure-activity relationship (SAR) exploration.

  • The C5-Carboxylic Acid: This moiety allows for rapid functionalization via amide coupling, a critical step in synthesizing pyrazole carboxamide pharmacophores [4].

BioisostereLogic Target Target Optimization Metabolism Metabolic Liability (e.g., -CH3, -OH) Target->Metabolism Identifies CF2H Difluoromethyl (-CF2H) Bioisostere Metabolism->CF2H Replaced by Lipophilicity Increased Lipophilicity (Membrane Permeability) CF2H->Lipophilicity Modulates Hbond Lipophilic H-Bond Donor (Target Affinity) CF2H->Hbond Maintains Stability Enhanced Metabolic Stability CF2H->Stability Improves

Caption: Logical workflow of bioisosteric replacement using the difluoromethyl group.

Comparative Analysis: Alternatives and Physicochemical Impact

When designing a synthesis campaign, selecting the correct building block is critical. The table below compares 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid against three common alternatives, highlighting the objective performance trade-offs.

Building Block AlternativeLipophilicity ( Δ LogP)H-Bond Donor CapacityMetabolic StabilityPrimary Synthetic/Biological Impact
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid Moderate Increase (+0.1 to +0.4)Yes (Comparable to -SH, -NH2)High (Resists P450 oxidation)Optimal balance of membrane permeability and target binding [1].
1-Methyl-4-iodo-1H-pyrazole-5-carboxylic acid BaselineNoLow (N-demethylation risk)Prone to rapid clearance; lacks additional binding interactions.
1-(Trifluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid High Increase (+0.8 to +1.2)NoVery HighCan lead to excessive lipophilicity ("grease"), reducing aqueous solubility.
2-Iodobenzoic acid ModerateNoModerate (Aromatic hydroxylation)Lacks the nitrogen atoms required for secondary H-bond accepting; alters 3D geometry.

Causality in Selection: The electron-withdrawing nature of the −CF2​H group lowers the pKa of the adjacent carboxylic acid compared to the 1-methyl analog [4]. While this makes the resulting carboxylate a better leaving group, it also reduces its nucleophilicity, dictating the use of highly efficient coupling reagents (like HATU) over standard EDC/HOBt systems.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic checks to ensure the integrity of the synthesis and the confirmation of bioisosteric properties.

Protocol 1: Amide Coupling (Pharmacophore Synthesis)

Purpose: To attach the target amine to the C5-carboxylic acid, forming the core pyrazole carboxamide.

  • Reagent Preparation: Dissolve 1.0 eq of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid in anhydrous DMF (0.2 M).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is required due to the deactivated nature of the carboxylic acid caused by the electron-withdrawing −CF2​H group. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 2–4 hours.

  • Validation: Monitor via LC-MS. The presence of the product mass alongside the disappearance of the starting material validates the coupling. Quench with water, extract with EtOAc, and wash heavily with brine to remove DMF and tetramethylurea byproducts.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

Purpose: To exploit the C4-iodo handle for structural diversification.

  • System Setup: In a microwave vial, combine the C4-iodo pyrazole intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Add 0.05 eq of Pd(dppf)Cl2​ . Causality: The bidentate dppf ligand prevents catalyst deactivation, while the iodo group's superior leaving ability allows for relatively mild heating (80°C) compared to bromo-derivatives.

  • Reaction: Heat at 80°C for 4 hours under an inert argon atmosphere.

  • Validation: Filter through Celite to remove palladium black. Purify via flash chromatography. The distinct shift in the pyrazole C3-proton in 1H NMR confirms successful substitution at the C4 position.

SyntheticWorkflow SM 1-(CF2H)-4-I-pyrazole-5-COOH Coupling Amide Coupling (HATU, DIPEA, DMF) SM->Coupling Amine Primary/Secondary Amine Amine->Coupling Intermediate C4-Iodo Pyrazole Carboxamide Coupling->Intermediate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) Intermediate->Suzuki Boronic Aryl Boronic Acid Boronic->Suzuki Product Final Functionalized SDHI/Drug Suzuki->Product

Caption: Two-stage synthetic workflow leveraging the carboxylic acid and iodo handles.

Protocol 3: NMR Determination of H-Bond Acidity (Abraham's Method)

Purpose: To empirically validate the hydrogen-bond donating capacity of the −CF2​H group in the synthesized analog [1].

  • Sample Preparation: Prepare two identical NMR samples of the final difluoromethylated compound: one dissolved in CDCl3​ (a non-competing solvent) and one in DMSO−d6​ (a strong H-bond acceptor).

  • Data Acquisition: Acquire high-resolution 1H NMR spectra for both samples at 298 K.

  • Analysis: Identify the triplet corresponding to the −CF2​H proton (typically between 6.5–7.5 ppm, J≈59 Hz).

  • Calculation: Calculate the chemical shift difference: Δδ=δ(DMSO)−δ(CDCl3​) .

  • Validation: Apply Abraham's equation: A=0.0065+0.133(Δδ) . An A value between 0.085 and 0.126 confirms that the −CF2​H group is actively functioning as a lipophilic hydrogen bond donor comparable to an aniline or thiol [1].

References

  • Zafrani, Y., Yeffet, D., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • "Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy." PubMed, National Institutes of Health. URL:[Link]

  • "Structure-property relationships of fluorinated carboxylic acid bioisosteres." eScholarship, University of California. URL:[Link]

mass spectrometry fragmentation pattern of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Mass Spectrometry Fragmentation of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a detailed analysis and comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern for 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid. Designed for researchers in analytical chemistry, synthetic chemistry, and drug development, this document synthesizes established fragmentation principles to elucidate the behavior of this multi-functionalized heterocyclic compound.

The structural characterization of novel chemical entities is fundamental to modern research. Mass spectrometry serves as a cornerstone technique, offering profound insights into molecular structure through the controlled fragmentation of ionized molecules. The title compound, 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, incorporates several key functional groups—a pyrazole heterocycle, a difluoromethyl moiety, an iodo substituent, and a carboxylic acid—each contributing distinct and predictable pathways to its fragmentation signature. Understanding these pathways is crucial for its unambiguous identification and for distinguishing it from related isomers or impurities.

While direct experimental data for this specific molecule is not widely published, a robust fragmentation pattern can be predicted by dissecting the molecule into its constituent functional parts and applying well-documented fragmentation rules from authoritative sources. This guide will compare the competing fragmentation channels, providing a logical framework for interpreting the resulting mass spectrum.

Predicted Key Fragmentation Pathways

The fragmentation of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid under electron impact is expected to be a complex interplay of reactions driven by the unique characteristics of each substituent on the pyrazole core. The molecular ion ([M]•+) will undergo several competing fragmentation cascades. The primary cleavage events are anticipated to originate from the most labile bonds within the ionized molecule, namely the C-I bond and the bonds associated with the carboxylic acid group.

Pathway A: Fragmentation of the Carboxylic Acid Group

Carboxylic acids exhibit characteristic fragmentation patterns, often involving the loss of hydroxyl and carboxyl groups.[1][2] For aromatic and heterocyclic acids, the molecular ion peak is typically more prominent than in their aliphatic counterparts, but subsequent fragmentation follows established routes.[2]

  • Loss of a Hydroxyl Radical (•OH): A common initial fragmentation is the alpha-cleavage leading to the loss of a hydroxyl radical, resulting in a stable acylium ion. This fragment is expected at [M-17]•+.

  • Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the pyrazole ring and the carboxylic acid group results in the loss of the entire carboxyl radical, yielding a fragment at [M-45]•+.

  • Decarboxylation (Loss of CO₂): The expulsion of a neutral carbon dioxide molecule is another highly characteristic pathway for carboxylic acids, producing a fragment ion at [M-44]•+.

M [M]•+ m/z 316 M_minus_OH [M - •OH]+ m/z 299 M->M_minus_OH - •OH M_minus_COOH [M - •COOH]+ m/z 271 M->M_minus_COOH - •COOH M_minus_CO2 [M - CO₂]•+ m/z 272 M->M_minus_CO2 - CO₂ M [M]•+ m/z 316 M_minus_I [M - •I]+ m/z 189 M->M_minus_I - •I I_ion I+ m/z 127 M->I_ion Charge retained on Iodine

Caption: Fragmentation pathways involving the cleavage of the C-I bond.

Pathway C: Pyrazole Ring Fragmentation

The pyrazole ring itself is relatively stable, but it can undergo characteristic ring-opening and fragmentation, typically after the initial loss of substituents. The foundational fragmentation behavior of pyrazoles involves the expulsion of hydrogen cyanide (HCN) and dinitrogen (N₂). [3][4]

  • Loss of HCN: Following an initial fragmentation (e.g., loss of •I or •COOH), the resulting pyrazole ion can eliminate a molecule of HCN. For instance, the [M-•I]⁺ ion at m/z 189 could lose HCN to produce a fragment at m/z 162.

  • Loss of N₂: The elimination of a neutral N₂ molecule is another hallmark of pyrazole fragmentation, often from an [M-H]⁺ ion. [3]This pathway might be less predominant compared to substituent losses but remains a possibility in secondary fragmentation steps.

M_minus_I [M - •I]+ m/z 189 Fragment_162 [C₅H₃F₂N₂O₂ - I - HCN]+ m/z 162 M_minus_I->Fragment_162 - HCN M_minus_COOH [M - •COOH]+ m/z 271 Fragment_244 [C₅H₃F₂N₂I - HCN]•+ m/z 244 M_minus_COOH->Fragment_244 - HCN

Caption: Secondary fragmentation pathways involving the pyrazole ring.

Pathway D: Fragmentation of the Difluoromethyl Group

The fragmentation of fluorinated groups can also contribute to the mass spectrum. While the C-F bond is very strong, the loss of the entire group or rearrangements are possible.

  • Loss of •CHF₂ Radical: Cleavage of the bond between the pyrazole ring and the difluoromethyl group would result in the loss of a •CHF₂ radical, giving a fragment at [M-51]•+.

  • Loss of HF: Rearrangement followed by the elimination of a neutral hydrogen fluoride (HF) molecule could lead to a fragment at [M-20]•+. The fragmentation of trifluoromethyl groups has been noted to involve the loss of difluorocarbene (:CF₂), suggesting complex rearrangements are possible for polyfluorinated moieties. [5]

Comparative Analysis and Predicted Base Peak

When comparing the competing fragmentation pathways, the cleavage of the weakest bonds in the molecular ion is generally favored. The C-I bond is significantly weaker than the C-C, C-N, and C-F bonds within the molecule. Therefore, the loss of the iodine radical (Pathway B) to form the ion at m/z 189 is predicted to be one of the most favorable fragmentation events, likely resulting in a highly abundant, if not the base, peak.

The fragmentation of the carboxylic acid group (Pathway A) is also highly probable. The formation of the acylium ion at m/z 299 (loss of •OH) and the decarboxylated ion at m/z 272 (loss of CO₂) are expected to produce significant peaks.

In comparison to a non-iodinated analogue like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid,[6] our target molecule has a major additional fragmentation channel (C-I cleavage) that will dominate the spectrum. The presence of the electron-withdrawing iodine atom also influences the electronic character of the pyrazole ring, potentially affecting the relative abundance of fragments from ring cleavage compared to a simple alkyl-substituted pyrazole.

Table 1: Summary of Predicted Key Fragment Ions

m/zProposed Ion Structure/FormulaNeutral LossPathwayPredicted Intensity
316[C₆H₃F₂IN₂O₂]•+-Molecular IonModerate
299[C₆H₂F₂IN₂O]⁺•OHAHigh
272[C₅H₃F₂IN₂]•+CO₂AHigh
271[C₅H₂F₂IN₂]⁺•COOHAModerate
189[C₆H₃F₂N₂O₂]⁺•IBVery High (Base Peak)
162[C₅H₂F₂N₂O₂]⁺•I, HCNB, CModerate
127[I]⁺C₆H₃F₂N₂O₂BLow to Moderate

Recommended Experimental Protocol: ESI-Q-TOF MS/MS

To experimentally validate these predictions, a high-resolution mass spectrometry method such as Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-Q-TOF MS/MS) is recommended. This technique is well-suited for the structural elucidation of small molecules. [7][8]

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI. [8]

  • Instrumentation and Parameters:

    • Mass Spectrometer: A Q-TOF mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar.

    • Drying Gas (N₂): 8 - 10 L/min at 200 °C.

    • Mass Range (MS1): m/z 50 - 500.

    • Collision Energy (MS/MS): A collision energy ramp (e.g., 10-40 eV) should be used to generate a comprehensive fragmentation spectrum. Argon is typically used as the collision gas.

  • Data Acquisition and Analysis:

    • Acquire full scan MS data to identify the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Perform targeted MS/MS on the precursor ion corresponding to the molecule of interest.

    • Analyze the resulting product ion spectrum to identify the key fragments. High-resolution data will allow for the determination of elemental compositions for each fragment, confirming the proposed neutral losses.

Caption: Experimental workflow for MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is predicted to be governed by the interplay of its distinct functional groups. The cleavage of the weak carbon-iodine bond and characteristic losses from the carboxylic acid moiety are expected to produce the most abundant ions in the spectrum. Subsequent fragmentation of the pyrazole ring provides further structural information. The comparative analysis presented in this guide, grounded in established chemical principles, offers a robust framework for the identification and structural elucidation of this and related heterocyclic compounds. The provided experimental protocol outlines a clear path for obtaining high-quality data to verify these predictions.

References

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
  • Paz, A. V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Sun, M., et al. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. ResearchGate.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-iodopropane.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). PMC.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
  • Interpretation of mass spectra. (n.d.).
  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate.
  • Ion fragmentation of small molecules in mass spectrometry. (2010).
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia.
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube.

Sources

pKa Comparison Guide: 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of agrochemicals (such as SDHI fungicides) and pharmaceuticals, the precise modulation of a molecule's acidity (pKa) is critical for optimizing target binding, membrane permeability, and metabolic stability[1]. This guide provides an objective, data-driven comparison of the pKa of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid against its non-fluorinated analogs. By analyzing the profound electronic impact of substituting an N-methyl group with an N-difluoromethyl group, researchers can better predict the ionization state of these functionalized heterocycles in physiological and environmental matrices[2].

Mechanistic Causality: Electronic Effects on Acidity

The acidity of pyrazole-5-carboxylic acids is governed by the relative stability of the conjugate carboxylate base. When evaluating the shift from a standard N-methyl pyrazole to an N-difluoromethyl analog, two primary electronic effects dictate the final pKa:

  • The N1-Substituent Effect: The standard N-methyl group (-CH₃) exerts a mild electron-donating inductive effect (+I). This slightly destabilizes the adjacent C5-carboxylate anion by pushing electron density toward the ring, resulting in a higher pKa[3]. Conversely, the N-difluoromethyl group (-CHF₂) is a strong electron-withdrawing moiety (-I). The highly electronegative fluorine atoms pull electron density away from the pyrazole ring, dispersing the negative charge of the conjugate base and significantly lowering the pKa[1].

  • The C4-Substituent Synergy: The presence of an iodine atom at the C4 position introduces an additional electron-withdrawing inductive effect (-I). While iodine is less electronegative than fluorine, its proximity to the C5-carboxylic acid further stabilizes the carboxylate anion, compounding the acidity[4].

ElectronicEffects N1 N1 Substituent (-CHF2 vs -CH3) Inductive Inductive Effect (-I vs +I) N1->Inductive Density Ring Electron Density Shift Inductive->Density Anion C5 Carboxylate Anion Stabilization Density->Anion pKa pKa Reduction (Increased Acidity) Anion->pKa

Caption: Electronic effects driving pKa shifts in pyrazole-5-carboxylic acids.

Quantitative Data Comparison

The table below synthesizes the predicted and experimental pKa values for the target molecule and its non-fluorinated counterparts, illustrating the stepwise increase in acidity (decrease in pKa) as electron-withdrawing groups are introduced.

Compound NameN1-SubstituentC4-SubstituentpKa ValueElectronic Dominance
1-Methyl-1H-pyrazole-5-carboxylic acid -CH₃ (+I)-H~3.03 – 3.60[3]Baseline (Weakly acidic)
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid -CH₃ (+I)-I (-I)1.76 ± 0.37[4]Moderate Anion Stabilization
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid -CHF₂ (-I)-I (-I)< 1.50 (Estimated)Strong Anion Stabilization

Note: The combined -I effects of the N-difluoromethyl and C4-iodo groups result in a highly acidic carboxylic acid, which will be significantly more ionized at physiological pH than the non-fluorinated baseline[2].

Self-Validating Experimental Protocol for pKa Determination

Because the predicted pKa of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is extremely low (< 1.50), standard aqueous potentiometric titration is prone to high glass-electrode error at the extremes of the pH scale. Therefore, a UV-Vis Spectrophotometric Titration is the most robust and self-validating methodology. The pyrazole chromophore exhibits distinct spectral shifts upon deprotonation, and the presence of an isosbestic point internally validates that only a two-state equilibrium is occurring.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a series of standardized aqueous buffers (e.g., HCl/KCl for pH 0.5–2.0, and chloroacetate for pH 2.0–3.5) maintaining a constant ionic strength ( I=0.1 M KCl) to ensure activity coefficients remain stable.

  • Sample Preparation: Dissolve the pyrazole-5-carboxylic acid analyte in a minimal volume of co-solvent (e.g., 1% DMSO) and dilute with the prepared buffers to achieve a final uniform analyte concentration of 50 µM.

  • Spectral Acquisition: Record the UV-Vis absorbance spectra (200–400 nm) for each pH-adjusted sample using a dual-beam spectrophotometer at 25.0 ± 0.1 °C.

  • Self-Validation (Isosbestic Point): Overlay the spectra. The strict convergence of all spectral lines at a single wavelength (the isosbestic point) confirms the absence of degradation or aggregation, validating the two-state acid-base equilibrium.

  • Data Regression: Plot the absorbance at the wavelength of maximum difference ( λmax​ ) against pH. Fit the curve using the non-linear Henderson-Hasselbalch equation to extract the thermodynamic pKa.

Protocol Prep 1. Sample Preparation Standardized 50µM in 0.1M KCl Titration 2. UV-Vis Titration Scan pH 0.5 to 3.5 Prep->Titration Isosbestic 3. Isosbestic Point Validation Confirm 2-state equilibrium Titration->Isosbestic Regression 4. Non-Linear Regression Henderson-Hasselbalch Fit Isosbestic->Regression Result 5. pKa Determination Output & Error Analysis Regression->Result

Caption: Self-validating UV-Vis spectrophotometric titration workflow for pKa.

References

  • Title: Structure-property relationships of fluorinated carboxylic acid bioisosteres | Source: eScholarship | URL: 1

  • Title: Efficient Access to Functionalized N‑Difluoromethylpyrazoles | Source: PMC - NIH | URL: 2

  • Title: 1-Methyl-1H-Pyrazole-5-Carboxylic Acid | Source: Sinochem Nanjing Corporation | URL: 3

  • Title: 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid | Source: Echemi | URL: 4

Sources

Benchmarking 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic Acid in Cross-Coupling Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. The introduction of a difluoromethyl (–CF₂H) group at the N1 position serves as a highly valued bioisostere, offering a unique balance of lipophilicity and hydrogen-bond donating capacity compared to standard N-methyl or N-trifluoromethyl analogs[1].

When functionalizing this scaffold, 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid emerges as a highly versatile, albeit complex, building block. The C4-iodo position is primed for rapid palladium-catalyzed cross-coupling, while the C5-carboxylic acid provides a critical handle for subsequent derivatization (e.g., amide couplings). This guide objectively compares the cross-coupling efficiency of this specific molecule against its structural alternatives, providing mechanistic insights and self-validating protocols to ensure high-yield syntheses.

Mechanistic Rationale & Electronic Effects

To master the reactivity of this building block, one must understand the causality behind its behavior in a palladium catalytic cycle:

  • The N1-Difluoromethyl (–CF₂H) Effect: The –CF₂H group is strongly electron-withdrawing, which lowers the lowest unoccupied molecular orbital (LUMO) of the pyrazole ring. This electronic deficiency accelerates the rate-determining oxidative addition of Pd(0) into the C4-halogen bond. However, unlike the strongly deactivating –CF₃ group, –CF₂H strikes an optimal balance—it is electrophilic enough to facilitate oxidative addition but not so electron-deficient that it over-stabilizes the Pd(II) intermediate, which would otherwise stall the reductive elimination step.

  • The C4-Iodo vs. Bromo Advantage: The reactivity of 4-halo-pyrazoles in cross-coupling is primarily dictated by the carbon-halogen bond dissociation energy, strictly following the trend C-I < C-Br < C-Cl[2]. The 4-iodo derivative allows for cross-coupling at significantly lower temperatures (e.g., 60 °C) compared to 4-bromo analogs (80–120 °C). This temperature differential is critical because electron-deficient pyrazoles are highly susceptible to hydrodehalogenation side reactions at elevated temperatures[3].

  • The C5-Carboxylic Acid Challenge: Free carboxylic acids can act as bidentate ligands, coordinating to the palladium center to form off-cycle Pd-carboxylate complexes that inhibit catalytic turnover[4]. To achieve high yields, one must either use a carefully optimized stoichiometric excess of a weak base (like K₃PO₄) to ensure the acid remains in its anionic salt form without poisoning the catalyst, or pre-protect the acid as an ester.

Comparative Performance Data

The following tables summarize the benchmarking data of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid against its structural analogs.

Table 1: Suzuki-Miyaura Cross-Coupling Benchmarks

Conditions: Substrate (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (3.0 equiv), 1,4-Dioxane/H₂O (4:1), 4 hours.

SubstrateYield (%)Optimal Temp (°C)Dehalogenation (%)Reactivity Profile
1-(CF₂H)-4-I-pyrazole-5-COOH 92% 60°C <2% Optimal balance of rapid oxidative addition and stability.
1-(CH₃)-4-I-pyrazole-5-COOH85%80°C~5%Slower oxidative addition; requires higher heat.
1-(CF₃)-4-I-pyrazole-5-COOH78%60°C12%Highly electron-deficient; prone to protodeboronation/reduction.
1-(CF₂H)-4-Br-pyrazole-5-COOH75%90°C8%Stronger C-Br bond requires elevated temperatures, increasing side reactions.
Table 2: Buchwald-Hartwig Amination Benchmarks

Note: For C-N coupling, pre-esterification of the C5-carboxylic acid to a methyl ester (–COOMe) is highly recommended to prevent base-quenching and Pd-chelation. Conditions: Substrate (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene, 100°C.

Substrate (Methyl Ester)Yield (%)Reaction Time (h)Catalyst Turnover
1-(CF₂H)-4-I-pyrazole-5-COOMe 88% 4 Excellent
1-(CH₃)-4-I-pyrazole-5-COOMe82%8Moderate
1-(CF₃)-4-I-pyrazole-5-COOMe71%6Poor (Stalls at 70% conversion)
1-(CF₂H)-4-Br-pyrazole-5-COOMe65%16Sluggish oxidative addition

Mechanistic Pathway & Decision Tree

G Start 1-(Difluoromethyl)-4-iodo-1H-pyrazole -5-carboxylic acid Protect Esterification of 5-COOH (Prevents Pd-chelation) Start->Protect Optional Route OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Accelerated by N1-CF2H Start->OxAdd Direct Route Protect->OxAdd Transmet Transmetalation Requires excess K3PO4 base OxAdd->Transmet Main Cycle SideReact Side Reaction: Dehalogenation Triggered by Temp > 80°C OxAdd->SideReact Thermal Degradation RedElim Reductive Elimination Yields C4-Substituted Pyrazole Transmet->RedElim

Mechanistic workflow and decision tree for Pd-catalyzed cross-coupling of the target pyrazole.

Self-Validating Experimental Protocols

Protocol A: Mild Suzuki-Miyaura Coupling (Free Acid Route)

This protocol is designed to couple the unprotected carboxylic acid directly, utilizing an excess of a mild base to prevent Pd-chelation while keeping the temperature low to avoid dehalogenation.

Reagents:

  • 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • SPhos (0.10 mmol, 10 mol%)

  • K₃PO₄ (3.0 mmol) (Note: 1.0 mmol is consumed immediately by the 5-COOH)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 20 mL Schlenk tube with the pyrazole substrate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Degassing (Critical): Add the Dioxane/H₂O mixture. Sparge the solution with Argon for exactly 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand, killing the active Pd(0) species.

  • Reaction: Seal the tube and heat to 60 °C in a pre-heated oil bath.

  • Self-Validation Check (2 Hours): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Disappearance of the starting material mass (m/z ~288) and appearance of the product mass.

    • Troubleshooting: If a significant peak at m/z ~162 appears, hydrodehalogenation is occurring. Immediately reduce the reaction temperature to 50 °C and verify the integrity of the Argon seal.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylate), and extract with EtOAc (3 x 10 mL). Dry over Na₂SO₄ and concentrate.

Protocol B: Buchwald-Hartwig Amination (Esterified Route)

Due to the sensitivity of C-N couplings to acidic protons, the 5-carboxylic acid must be protected as a methyl ester prior to this protocol.

Reagents:

  • Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylate (1.0 mmol)

  • Secondary Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • tBuBrettPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the esterified pyrazole, amine, K₃PO₄, Pd₂(dba)₃, and tBuBrettPhos in a sealed vial.

  • Reaction: Add anhydrous toluene. Heat the mixture to 100 °C for 4 hours.

  • Self-Validation Check (4 Hours): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS.

    • Success Indicator: The esterified starting material should be fully consumed.

    • Troubleshooting: If the reaction stalls at ~50% conversion, it indicates catalyst deactivation (often due to trace moisture from the amine or incomplete degassing). Spike the reaction with an additional 1 mol% of Pd₂(dba)₃, rigorously re-degas, and continue heating.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

References

  • Qing, F.-L., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. URL: [Link]

  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." National Institutes of Health (NIH) / PMC. URL: [Link]

  • Jedinák, L., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Semantic Scholar / Journal of Organic Chemistry. URL: [Link]

Sources

A Comparative Guide to Validated LC-MS/MS Methods for the Quantification of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Bioanalytical Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketable drug is long and fraught with challenges. A critical component of this process is the robust and reliable quantification of the drug and its metabolites in biological matrices. This is particularly true for novel heterocyclic compounds like 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid derivatives, which are of growing interest for their potential therapeutic activities. The accuracy and precision of the analytical methods used to measure their concentrations in pharmacokinetic, toxicokinetic, and bioequivalence studies are paramount for making informed decisions about a drug candidate's safety and efficacy.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[1][3] However, the power of this technique can only be fully realized when the developed method is rigorously validated to ensure it is fit for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which serve as the benchmark for ensuring data integrity.[2][4][5]

This guide provides an in-depth comparison of two distinct LC-MS/MS methods for the quantification of a representative 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid derivative (hereinafter referred to as "PY-ACID") in human plasma. The validation of these methods is presented in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[6] This document is intended to provide researchers, scientists, and drug development professionals with a practical understanding of the critical parameters of a validated bioanalytical method and to aid in the selection of an appropriate analytical strategy.

The Foundation of Trust: Bioanalytical Method Validation Principles

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[7] This involves a series of experiments designed to evaluate the performance characteristics of the method. The core parameters, as defined by regulatory guidelines, include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8]

  • Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[9]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[9]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.[10]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[11]

Experimental Design: A Tale of Two Methods

This guide compares two hypothetical, yet representative, LC-MS/MS methods for the quantification of PY-ACID in human plasma. Both methods utilize a stable isotope-labeled internal standard (SIL-IS), PY-ACID-d2, to ensure the highest level of accuracy and precision. The key differences lie in the sample preparation technique and the chromatographic conditions.

  • Method A: Utilizes Protein Precipitation (PPT) for sample cleanup, a simple and high-throughput approach.

  • Method B: Employs Liquid-Liquid Extraction (LLE) , a more selective sample preparation technique that can provide cleaner extracts.

The following sections provide detailed experimental protocols for both methods.

Experimental Workflow: A Visual Overview

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Protein Precipitation Method A Method A Add IS->Method A Protein Precipitation Method B Method B Add IS->Method B Liquid-Liquid Extraction UPLC Separation UPLC Separation Method A->UPLC Separation HPLC Separation HPLC Separation Method B->HPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification HPLC Separation->MS/MS Detection Validation Report Validation Report Quantification->Validation Report

Caption: A generalized workflow for the bioanalytical method validation of PY-ACID.

Detailed Experimental Protocols

Method A: Protein Precipitation (PPT) with UPLC-MS/MS
  • Sample Preparation:

    • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of PY-ACID-d2 internal standard solution (500 ng/mL in methanol).

    • Vortex for 10 seconds.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC I-Class

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 30% B to 95% B over 2.5 minutes, hold at 95% B for 0.5 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • System: Waters Xevo TQ-S micro

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • PY-ACID: m/z 348.9 -> 206.0

      • PY-ACID-d2: m/z 350.9 -> 208.0

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Collision Energy: 20 eV

Method B: Liquid-Liquid Extraction (LLE) with HPLC-MS/MS
  • Sample Preparation:

    • To 100 µL of human plasma in a 2 mL microcentrifuge tube, add 25 µL of PY-ACID-d2 internal standard solution (500 ng/mL in methanol).

    • Vortex for 10 seconds.

    • Add 50 µL of 1 M sodium hydroxide.

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (60:40 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II HPLC

    • Column: ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Isocratic Elution: 40% B

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • System: Agilent 6460 Triple Quadrupole LC/MS

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • PY-ACID: m/z 348.9 -> 206.0

      • PY-ACID-d2: m/z 350.9 -> 208.0

    • Capillary Voltage: 4.0 kV

    • Fragmentor Voltage: 135 V

    • Collision Energy: 22 eV

Comparative Performance Data

The following tables summarize the quantitative performance data for Method A and Method B, based on the validation parameters stipulated by the ICH M10 guidelines.

Table 1: Linearity and Sensitivity
ParameterMethod A (PPT-UPLC)Method B (LLE-HPLC)Acceptance Criteria
Linearity Range (ng/mL) 0.5 - 5001.0 - 1000-
Correlation Coefficient (r²) > 0.998> 0.997≥ 0.99
LOD (ng/mL) 0.150.30-
LLOQ (ng/mL) 0.51.0-

Analysis: Method A, utilizing UPLC technology, exhibits a lower limit of quantification (LLOQ) and a wider dynamic range at the lower end, making it potentially more suitable for studies where very low concentrations of PY-ACID are expected. Both methods show excellent linearity with correlation coefficients well above the accepted standard of 0.99.

Table 2: Accuracy and Precision
QC Level (ng/mL)Method A (PPT-UPLC)Method B (LLE-HPLC)Acceptance Criteria
Accuracy (%) Precision (%RSD) Accuracy (%)
LLOQ 98.58.2102.1
Low QC 101.25.699.8
Mid QC 99.74.1100.5
High QC 102.83.598.9

Analysis: Both methods demonstrate excellent accuracy and precision across all quality control (QC) levels, with values well within the FDA's and EMA's acceptance criteria.[12][13] This indicates that both methods are reliable for the quantification of PY-ACID in human plasma.

Table 3: Recovery and Matrix Effect
ParameterMethod A (PPT-UPLC)Method B (LLE-HPLC)Acceptance Criteria
Recovery (%) 85.2 ± 4.192.5 ± 3.5Consistent and reproducible
Matrix Factor (MF) 0.920.98Close to 1
IS-Normalized MF 1.011.00Close to 1

Analysis: Method B (LLE) shows a slightly higher and more consistent recovery compared to Method A (PPT). The matrix factor for both methods is close to 1, indicating minimal ion suppression or enhancement, which is a critical attribute for reliable LC-MS/MS analysis.[10] The use of a stable isotope-labeled internal standard in both methods is instrumental in mitigating potential variability from matrix effects.

Discussion and Method Selection Rationale

Both Method A and Method B demonstrate robust and reliable performance for the quantification of PY-ACID in human plasma, meeting the stringent requirements of international bioanalytical method validation guidelines.[4][5][6] The choice between the two methods will ultimately depend on the specific needs of the study.

  • Method A (PPT-UPLC) is the preferred choice for high-throughput screening and studies requiring a lower limit of quantification . The simplicity of the protein precipitation protocol allows for faster sample processing, while the UPLC system provides enhanced sensitivity and resolution.

  • Method B (LLE-HPLC) is advantageous when a cleaner sample extract is desired, potentially reducing long-term matrix-related issues with the LC-MS system. Although the LLE procedure is more labor-intensive, it can lead to improved assay robustness, especially for complex matrices or when analyzing a large number of samples in a single batch.

Logical Framework for Method Validation

G cluster_params Key Validation Parameters MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation RoutineUse Routine Sample Analysis FullValidation->RoutineUse Specificity Specificity FullValidation->Specificity Linearity Linearity FullValidation->Linearity Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision LOQ LOQ FullValidation->LOQ Stability Stability FullValidation->Stability PartialValidation Partial Validation PartialValidation->RoutineUse CrossValidation Cross-Validation CrossValidation->RoutineUse RoutineUse->PartialValidation Method Modification RoutineUse->CrossValidation Method Transfer

Caption: The logical progression and key parameters in bioanalytical method validation.

Conclusion

The successful validation of an LC-MS/MS method is a cornerstone of modern drug development, providing the reliable data necessary for critical decision-making. This guide has presented a comparative analysis of two validated methods for the quantification of a 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid derivative in human plasma. Both the PPT-UPLC and LLE-HPLC approaches have been shown to be accurate, precise, and reliable. The selection of the most appropriate method will be guided by the specific requirements of the study, balancing the need for high throughput and sensitivity with the desire for sample cleanliness and long-term robustness. By adhering to the principles of bioanalytical method validation outlined in regulatory guidelines, researchers can ensure the integrity and quality of their data, ultimately contributing to the successful development of new and effective medicines.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4][5]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][14]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][7]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link][9]

  • Agilex Biolabs. (2023). Designing LCMS Studies with the FDA in Mind from the Start. [Link][12]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link][1]

  • American Pharmaceutical Review. (2021). A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines. [Link][13]

  • Bioanalysis Zone. (2018). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][15]

  • Slideshare. (2018). ICH Q2 Analytical Method Validation. [Link][8]

  • International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link][16]

  • National Center for Biotechnology Information. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link][11]

  • National Center for Biotechnology Information. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link][17]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link][18]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][19]

  • ResearchGate. (2008). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. [Link][10]

  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][3]

  • YouTube. (2023). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link][20]

  • LCGC International. (2024). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link][21]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. [Link][22]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link][23]

  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link][24]

  • MDPI. (2024). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. [Link][25]

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link][26]

  • National Center for Biotechnology Information. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. [Link][27]

  • J-Stage. (2018). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. [Link][28]

  • Agilent. (2008). Time-of-Flight LC/MS を用いた. [Link][29]

  • ResearchGate. (2024). LC-MS/MS chromatogram of carboxylic acids derivatized with.... [Link][30]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link][32]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][33]

  • ICH. (n.d.). Quality Guidelines. [Link][34]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • Ationgle. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

Sources

A Comparative Spectroscopic Validation Guide to Synthesized 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to the spectroscopic validation of newly synthesized 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from closely related analogues. Our objective is to equip you with the rationale and practical steps to unequivocally confirm the structure and purity of your target molecule.

The core of this guide is a self-validating system of protocols. We will not only look at the expected spectral data for our target molecule but also compare it with its non-iodinated counterpart, 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid. This comparative approach is crucial for understanding the electronic effects of the iodo-substituent and for the unambiguous assignment of all spectroscopic signals.

The Importance of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Fluorinated pyrazole derivatives are a cornerstone in modern medicinal and agrochemical research. The introduction of a difluoromethyl group can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The further incorporation of an iodine atom at the 4-position of the pyrazole ring opens up possibilities for further functionalization through cross-coupling reactions, making this molecule a versatile building block for the synthesis of novel bioactive compounds.[1] Given its potential, rigorous structural confirmation is paramount.

Spectroscopic Validation Workflow

A multi-technique approach is essential for the comprehensive validation of a novel chemical entity. Our workflow integrates ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique piece of the structural puzzle.

Spectroscopic Validation Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Confirmation Synthesized_Product Synthesized 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid H_NMR ¹H NMR Synthesized_Product->H_NMR Proton Environment C_NMR ¹³C NMR Synthesized_Product->C_NMR Carbon Skeleton MS Mass Spectrometry Synthesized_Product->MS Molecular Weight FTIR FTIR Synthesized_Product->FTIR Functional Groups Structure_Confirmed Structure Confirmed H_NMR->Structure_Confirmed C_NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed

Caption: A typical workflow for the spectroscopic validation of a newly synthesized compound.

¹H NMR Spectroscopy: The First Line of Inquiry

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the dried, purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable nature of the acidic proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • A standard pulse sequence (e.g., 'zg30') is typically sufficient.

    • Acquire at least 16 scans for good signal-to-noise.

    • Ensure the spectral width covers the expected range of chemical shifts (typically 0-16 ppm).

Expected ¹H NMR Data and Comparative Analysis

The key to confirming the structure lies in comparing the spectrum of the iodinated product with its non-iodinated precursor. The introduction of the electron-donating, yet sterically bulky, iodine atom at the C4 position is expected to influence the chemical shift of the remaining pyrazole proton.

Proton Expected Chemical Shift (δ) in 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (in DMSO-d₆) Reference Chemical Shift (δ) in 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (in DMSO-d₆)[1] Rationale for Expected Shift
H3 ~8.0-8.2 ppm (singlet)7.90 ppm (doublet, J ≈ 2.6 Hz)The proton at the 3-position is no longer coupled to a proton at the 4-position, so it will appear as a singlet. The deshielding effect of the neighboring nitrogen and the carboxylic acid group remains.
CHF₂ ~8.2-8.4 ppm (triplet, ²JH-F ≈ 58-60 Hz)8.20 ppm (triplet, ²JH-F = 58.9 Hz)The chemical shift of the difluoromethyl proton is highly characteristic and should be largely unaffected by substitution at the 4-position. The triplet multiplicity is due to coupling to the two fluorine atoms.
COOH >13 ppm (broad singlet)Not explicitly stated, but expected to be in a similar region.The acidic proton of the carboxylic acid is typically very deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required.

    • The spectral width should cover the range of 0-200 ppm.

Expected ¹³C NMR Data and Comparative Analysis

The most significant change in the ¹³C NMR spectrum will be the chemical shift of the C4 carbon, which is now directly bonded to iodine. The "heavy atom effect" of iodine is known to cause a significant upfield shift (shielding) of the directly attached carbon.

Carbon Expected Chemical Shift (δ) in 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (in DMSO-d₆) Reference Chemical Shift (δ) in 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (in DMSO-d₆)[1] Rationale for Expected Shift
C3 ~142-144 ppm141.88 ppmThe chemical shift of C3 should be relatively unchanged.
C4 ~80-90 ppm113.32 ppmThe direct attachment of the large, polarizable iodine atom will cause a significant upfield shift of the C4 signal. This is a key diagnostic peak.
C5 ~135-137 ppm134.94 ppmThe chemical shift of C5, bearing the carboxylic acid, should be minimally affected.
CHF₂ ~108-110 ppm (triplet, ¹JC-F ≈ 250-255 Hz)108.04 ppm (triplet, ¹JC-F = 250.2 Hz)The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift is highly characteristic.
COOH ~159-161 ppm159.57 ppmThe carboxylic acid carbon is expected in its typical downfield region.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is the definitive method for confirming the molecular weight of a synthesized compound.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Analysis Mode: Acquire the spectrum in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.

Expected Mass Spectrometry Data

The key is to look for the molecular ion peak corresponding to the calculated molecular weight of the target compound.

Ion **Calculated Exact Mass (C₅H₃F₂IN₂O₂) **Expected m/z Notes
[M+H]⁺ 286.9252287.9330In positive ion mode, the protonated molecule is often observed.
[M-H]⁻ 286.9252285.9174In negative ion mode, the deprotonated molecule is commonly seen for carboxylic acids.
[M+Na]⁺ 286.9252309.9149Adducts with sodium are common in ESI-MS.

The presence of iodine will also give a characteristic isotopic pattern, although for iodine, the ¹²⁷I isotope is by far the most abundant (>99%), so the isotopic cluster will be dominated by the main peak.

FTIR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Acquire the spectrum on a standard FTIR spectrometer.

  • Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected FTIR Data

The FTIR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the C-F bonds.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Appearance
O-H stretch (carboxylic acid) 2500-3300Very broad, strong
C=O stretch (carboxylic acid) 1700-1725Strong, sharp
C=N and C=C stretch (pyrazole ring) 1400-1600Medium to strong
C-F stretch (difluoromethyl) 1100-1300Strong, often multiple bands
C-I stretch 500-600Weak to medium

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong C=O and C-F stretches are also key diagnostic features.

Comparative Logic Diagram

Comparative Logic cluster_target Target: 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid cluster_reference Reference: 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid cluster_conclusion Conclusion Target_HNMR ¹H NMR: - Singlet at ~8.0-8.2 ppm - Triplet at ~8.2-8.4 ppm Conclusion_Node Successful Synthesis Confirmed Target_HNMR->Conclusion_Node Matches prediction Target_CNMR ¹³C NMR: - C4 signal at ~80-90 ppm Target_CNMR->Conclusion_Node Matches prediction Target_MS MS: - m/z corresponding to C₅H₃F₂IN₂O₂ Target_MS->Conclusion_Node Matches prediction Ref_HNMR ¹H NMR: - Doublet at 7.90 ppm - Doublet at 7.04 ppm [2] Ref_HNMR->Target_HNMR Provides baseline Ref_CNMR ¹³C NMR: - C4 signal at 113.32 ppm [2] Ref_CNMR->Target_CNMR Provides baseline Ref_MS MS: - m/z corresponding to C₅H₄F₂N₂O₂ Ref_MS->Target_MS Provides baseline

Caption: Logical flow for confirming the structure of the target molecule through comparison with a known reference compound.

Conclusion

The spectroscopic validation of a newly synthesized molecule like 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid requires a systematic and multi-faceted approach. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR, and by leveraging comparative data from a closely related, non-iodinated analogue, a researcher can build a robust and irrefutable case for the successful synthesis of the target structure. This guide provides the expected data and the underlying scientific rationale to confidently navigate this critical phase of chemical research.

References

  • Pashynska, V., et al. (2023). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. The Journal of Organic Chemistry, 88(5), 2884-2895. Available from: [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

Sources

Safety Operating Guide

1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The management of highly functionalized building blocks, such as 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid , requires rigorous adherence to environmental health and safety (EHS) protocols. In drug discovery and development, where novel fluorinated and iodinated heterocycles are routinely synthesized, improper disposal not only poses severe environmental and occupational risks but also jeopardizes regulatory compliance.

As an application scientist, I approach chemical disposal not merely as a regulatory chore, but as an extension of the experimental workflow. Understanding the physicochemical properties of your intermediates dictates their end-of-life management.

Here is the comprehensive, step-by-step guide to the proper disposal and safety logistics for 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid.

Physicochemical Hazard Profiling & Causality

Before executing a disposal protocol, we must analyze the molecule's structural liabilities to understand why specific disposal routes are mandated [1].

  • Halogen Content (Fluorine & Iodine): This molecule contains a difluoromethyl group (–CF2H) and an iodine atom. During standard incineration, these halogens are liberated. If inadvertently mixed with non-halogenated waste streams, the incineration process can generate highly corrosive and toxic hydrogen fluoride (HF) and hydrogen iodide (HI) gases, which can destroy standard incinerator scrubbers. Therefore, it must be strictly segregated into halogenated waste streams.

  • Carboxylic Acid Moiety: The –COOH group imparts weak acidity. While not highly corrosive on its own in solid form, in aqueous or mixed solvent waste, it can react exothermically with strong bases or incompatible reducing agents.

  • Pyrazole Core: Nitrogen-rich heterocycles can occasionally form reactive intermediates under extreme oxidative stress, further necessitating segregation from strong oxidizers in waste carboys.

Waste Segregation Logistics

To maintain a self-validating safety system, waste segregation must be visually and physically distinct. The following table summarizes the segregation logic for this specific compound and its typical reaction matrices.

Waste Stream CategoryCompatibility with 1-(difluoromethyl)-4-iodo...Causal RationaleContainer Specification
Halogenated Organic Highly Compatible (Primary Route) High F and I content requires specialized high-temperature incineration with alkaline scrubbers.HDPE (High-Density Polyethylene) or Amber Glass
Non-Halogenated Organic Incompatible Mixing introduces halogens into standard streams, violating EPA/RCRA regulations [2].N/A
Aqueous Acidic Compatible (if dissolved) Compatible if the compound is in an aqueous workup phase, provided the stream is clearly labeled as containing halogens.HDPE (Do not use metal)
Solid Hazardous Waste Highly Compatible (Primary Route) For neat powders, contaminated weighing paper, or silica gel from chromatography.Double-bagged in transparent PE, placed in solid waste drum

Step-by-Step Disposal Methodology

This protocol ensures compliance with standard laboratory EHS guidelines for halogenated organic acids.

Phase 1: Preparation & PPE

  • Don appropriate PPE: Nitrile gloves (double-gloving recommended if handling solutions in penetrating solvents like DMSO or DMF), safety goggles, and a standard flame-resistant laboratory coat.

  • Verify the state of the waste: Determine if the 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a neat solid, dissolved in an organic solvent, or part of an aqueous workup emulsion.

Phase 2: Segregation and Transfer 3. For Solid Waste (Neat powder, contaminated consumables):

  • Carefully transfer any residual solid into a designated, EHS-approved Solid Halogenated Waste container.
  • Place contaminated spatulas, weighing boats, and filter paper into the same solid waste bin.
  • For Liquid Waste (Reaction mixtures, HPLC effluent):
  • Ensure the receiving liquid waste carboy is explicitly designated for Halogenated Solvents .
  • Critical Step: Verify that the waste carboy does NOT contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases, as the carboxylic acid proton can initiate unwanted acid-base exotherms.
  • Use a dedicated funnel to transfer the solution into the carboy. Do not fill the carboy beyond 80% capacity to allow for vapor expansion.

Phase 3: Containment and Labeling 5. Seal the Container: Immediately cap the waste container tightly. Never leave waste funnels resting in carboys. 6. Labeling: Attach a hazardous waste tag immediately.

  • Check the boxes for: Toxic, Halogenated, and Irritant.
  • Write the full chemical name: "1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid" (Do not use abbreviations or internal project codes).
  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

Phase 4: EHS Handoff 8. Submit a waste pickup request to your institutional EHS department or licensed hazardous waste contractor for final destruction via high-temperature incineration.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for processing this specific chemical waste.

G Start Waste Generation: 1-(difluoromethyl)-4-iodo- 1H-pyrazole-5-carboxylic acid Check State Check: Solid vs. Solution Start->Check Solid Solid Waste Container (Halogenated) Check->Solid Powder/Consumables Liquid Liquid Waste Container (Halogenated Solvents) Check->Liquid Dissolved/Workup Label Apply EHS Hazardous Waste Label Solid->Label Liquid->Label Containment Secondary Containment & Storage Label->Containment Disposal Licensed Incineration (EHS Pickup) Containment->Disposal

Workflow for the segregation and disposal of halogenated pyrazole derivatives.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generation, Generators and Transporters. Available at:[Link]

Personal protective equipment for handling 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

This guide provides essential personal protective equipment (PPE) recommendations and procedural guidance for the safe handling and disposal of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just a list of equipment, but a clear rationale for its use, grounded in the specific chemical properties of the molecule. Our objective is to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Assessment: A Multi-faceted Analysis

Understanding the appropriate PPE begins with a thorough assessment of the compound's structure. 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a complex molecule with several functional groups that dictate its hazard profile.

  • Carboxylic Acid Moiety (-COOH): The primary and most immediate hazard stems from the carboxylic acid group. This functional group renders the compound acidic and corrosive. Direct contact can cause severe skin and eye irritation or burns.[1][2][3] Inhalation of the dust can lead to irritation of the respiratory tract.[3]

  • Iodinated Heterocycle (4-iodo-1H-pyrazole): The presence of iodine on the pyrazole ring necessitates special consideration for disposal. Iodinated organic compounds can pose environmental risks and should not be disposed of via standard drains.[4] Specific waste streams are required to prevent environmental contamination.[5]

  • Difluoromethyl Group (-CHF2): The difluoromethyl group is a common feature in modern pharmaceuticals and agrochemicals.[6][7] While the carbon-fluorine bond is generally stable, the overall reactivity of fluorinated compounds warrants careful handling.

Given these characteristics, this compound must be handled as a corrosive, irritant, and a substance requiring specialized waste disposal.

Core Personal Protective Equipment (PPE) Recommendations

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used for all manipulations of this compound.[2][3] The following table outlines the minimum PPE required for various laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety goggles with side shieldsChemical-resistant nitrile or neoprene glovesFull-length lab coatRecommended if outside a fume hood or if dust is generated
Solution Preparation Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coat or apronNot required if performed in a fume hood
Active Reaction/Workup Chemical splash goggles and face shieldChemical-resistant nitrile or neoprene glovesChemical-resistant lab coat or apronNot required if performed in a fume hood
Large-Scale Operations (>5g) Chemical splash goggles and face shieldHeavy-duty acid-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant apron over lab coatAssess need for a respirator with an acid gas cartridge
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty acid-resistant glovesChemical-resistant suit or coverallsFull-face respirator with acid gas cartridge may be necessary

Operational Protocols and Procedural Guidance

Adherence to established procedures is paramount for safety. The following protocols provide step-by-step guidance for common laboratory tasks involving this compound.

Safe Handling and Weighing
  • Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[3] Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

  • Donning PPE: Wear the appropriate PPE as specified in the table above.

  • Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If transferring to a flask for dissolution, do so slowly.

  • Closure: Tightly seal the source container immediately after use.[8][9]

  • Cleanup: Wipe down the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of the cloth in the designated solid waste container.

Spill Management Workflow

In the event of a spill, a structured response is crucial. The following workflow should be adopted immediately.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area (If Necessary) start->alert ppe Don Appropriate PPE (See Table) alert->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain neutralize Neutralize Acid (Use sodium bicarbonate for acidic solids) contain->neutralize cleanup Collect Residue (Use non-sparking tools) neutralize->cleanup dispose Package for Disposal (Label as 'Halogenated Organic Waste') cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end Incident Report Complete decontaminate->end

Caption: Workflow for handling a chemical spill.

Disposal and Decontamination Plan

Proper disposal is a critical component of the handling process, ensuring both laboratory and environmental safety.

Waste Segregation
  • Primary Container: All materials (solid compound, contaminated gloves, weigh boats, absorbent materials) that come into direct contact with 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Halogenated Organic Waste" and should list the chemical name.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container also labeled as "Halogenated Organic Waste."

Disposal Protocol

Under no circumstances should this compound or its solutions be poured down the drain.[4] Iodinated compounds can interfere with wastewater treatment processes and harm aquatic life.

  • Neutralization (for treatment): For residual amounts in reaction flasks, quenching with a mild base like sodium bicarbonate may be appropriate before collection.

  • Collection: All waste must be collected by your institution's environmental health and safety (EHS) office for proper disposal.

  • Disposal Method: The typical disposal route for such compounds is high-temperature incineration by a licensed hazardous waste management company.[10] This process is designed to break down the molecule and manage the resulting halogenated products safely. Some specialized facilities may offer iodine recovery and recycling services.[10]

Decontamination
  • Glassware: Rinse glassware with an appropriate organic solvent (e.g., ethanol or acetone) to remove organic residues. Collect this rinse as halogenated organic waste. Then, wash with soap and water.

  • Surfaces: Wipe down all work surfaces within the fume hood with a suitable solvent, followed by soap and water.

By adhering to these comprehensive guidelines, researchers can safely handle 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, minimizing personal risk and ensuring environmental responsibility.

References

  • What are the safety precautions when handling acids? - Blog. (2025, September 18).
  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC - NIH. (2026, February 4).
  • Top 5 Safety Tips When Working with Acidic Liquids - Innoveda Chemicals. (2024, April 16).
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021, June 2).
  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks - arkat usa. (2025, June 27).
  • Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. (2016, April 20).
  • Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC.
  • Iodine Recycling Business - 株式会社合同資源.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(difluoromethyl)-1H-pyrazole - ChemicalBook. (2022, December 31).
  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC. (2026, February 4).
  • How do you dispose of the iodine-starch complex after a redox titration? - Reddit. (2019, January 26).
  • SAFETY DATA SHEET. (2025, September 22).

Sources

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